molecular formula C46H77NO17 B073158 Tylosin CAS No. 1405-54-5

Tylosin

Numéro de catalogue: B073158
Numéro CAS: 1405-54-5
Poids moléculaire: 916.1 g/mol
Clé InChI: WBPYTXDJUQJLPQ-VMXQISHHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tylosin is a macrolide antibiotic that is tylonolide having mono- and diglycosyl moieties attached to two of its hydroxy groups. It is found naturally as a fermentation product of Streptomyces fradiae. It has a role as a bacterial metabolite, an allergen, a xenobiotic and an environmental contaminant. It is an aldehyde, a disaccharide derivative, an enone, a leucomycin, a monosaccharide derivative and a macrolide antibiotic. It is functionally related to a tylactone. It is a conjugate base of a this compound(1+).
This compound is a bacteriostatic macrolide antibiotic and feed additive used in veterinary medicine. It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms. This compound is produced as a fermentation product of Streptomyces fradiae.
This compound has been reported in Bos taurus, Streptomyces fradiae, and Streptomyces venezuelae with data available.
This compound is a small molecule drug with a maximum clinical trial phase of II.
Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
See also: Erythromycin (related);  Sirolimus (related);  Fidaxomicin (related) ... View More ...

Propriétés

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPYTXDJUQJLPQ-VMXQISHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H77NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

11032-12-5 (hydrochloride)
Record name Tylosin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3043996
Record name Tylosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

916.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to buff-colored powder with a mild musty odor; [USP MSDS]
Record name Tylosin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1243
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 5 mg/mL at 25 °C, Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from water

CAS No.

1401-69-0, 1405-54-5
Record name Tylosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11475
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tylosin tartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tylosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tylosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYLOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEF4JXN031
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

128-132 °C
Record name TYLOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Degradation of Tylosin in Aqueous Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tylosin, a macrolide antibiotic widely used in veterinary medicine, can enter aquatic environments, where it undergoes degradation into various products. Understanding the fate and transformation of this compound is critical for environmental risk assessment and the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the degradation products of this compound in aqueous environments, focusing on the core pathways of hydrolysis and photolysis. It includes a compilation of quantitative data, detailed experimental protocols for analysis, and visualizations of the degradation pathways and analytical workflows. The primary degradation products identified include this compound B (desmycosin), this compound C, this compound D (relomycin), isothis compound A alcohol, isothis compound A aldol, 5-O-mycaminosyltylonolide, dihydrodesmycosin, and this compound A-Aldol. The degradation kinetics are influenced by factors such as pH, light exposure, and temperature. Abiotic processes, particularly photolysis and hydrolysis, are the major drivers of this compound degradation in water, while biotic degradation appears to be less significant under many environmental conditions.

This compound Degradation Pathways

This compound A is the major component of the this compound mixture and is the primary focus of degradation studies. In aqueous environments, it primarily degrades through two abiotic pathways: hydrolysis and photolysis.

Hydrolysis

Under acidic conditions, this compound A hydrolyzes to form this compound B (desmycosin) through the cleavage of the mycarose sugar. In neutral to alkaline conditions, an aldol addition reaction can occur, forming this compound A aldol. Further hydrolysis can lead to the formation of 5-O-mycaminosyltylonolide through the removal of the mycinose sugar.[1][2]

Photolysis

Exposure to light, particularly UV radiation, leads to the formation of photoreaction isomers of this compound A, namely isothis compound A alcohol (E,Z) and isothis compound A aldol (E,Z).[3] The presence of photosensitizers, such as humic acids, can accelerate the photodegradation process.[4]

The following diagram illustrates the major degradation pathways of this compound A in an aqueous environment.

Tylosin_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis cluster_other Other Degradation Products TylosinA This compound A TylosinB This compound B (Desmycosin) TylosinA->TylosinB Acidic pH TylosinA_Aldol This compound A-Aldol TylosinA->TylosinA_Aldol Neutral/Alkaline pH OMT 5-O-mycaminosyltylonolide TylosinA->OMT Hydrolysis iso_alcohol Isothis compound A alcohol TylosinA->iso_alcohol Light iso_aldol Isothis compound A aldol TylosinA->iso_aldol Light TylosinC This compound C TylosinA->TylosinC TylosinD This compound D (Relomycin) TylosinA->TylosinD Dihydrodesmycosin Dihydrodesmycosin TylosinB->Dihydrodesmycosin

Caption: Major degradation pathways of this compound A in aqueous environments.

Quantitative Data on this compound Degradation

The degradation of this compound and the formation of its degradation products have been quantified under various experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Half-life of this compound A in Aqueous Environments

ConditionMatrixHalf-life (t½)Reference
In the lightWater200 days[5]
In the darkWater> 6 months (6% loss)
Anaerobic incubationSwine manure slurry30 - 130 hours (90% disappearance)
Aerated incubationSwine manure slurry12 - 26 hours (90% disappearance)
CompostingManure7.60 days
StockpilingManure23.5 days

Table 2: Degradation Kinetics of this compound Tartrate under Photolysis

ConditionRate Constant (k)
Direct photolysis(9.4 ± 1.8) × 10⁻⁵ s⁻¹
+ 0.4 M Hydrogen Peroxide(2.18 ± 0.01) × 10⁻⁴ s⁻¹
Photo-Fenton process(2.96 ± 0.02) × 10⁻⁴ s⁻¹
+ 15 mg/L Humic Acid(1.31 ± 0.05) × 10⁻³ s⁻¹

Table 3: Formation of this compound Degradation Products

Degradation ProductConditionObservationReference
This compound B (Desmycosin)Acidic mediumConversion from this compound A
This compound A aldolNeutral and alkaline mediumFormation from this compound A
Isothis compound A alcohol & Isothis compound A aldolExposure to light in waterFormation observed
5-O-mycaminosyltylonolide & LactenocinHeating at 100°C in waterTentatively identified
DihydrodesmycosinAnaerobic and aerobic swine manure lagoonsDetected

Experimental Protocols

This section provides a detailed methodology for conducting a this compound degradation study in an aqueous environment, from sample preparation to analysis by LC-MS/MS.

Experimental Workflow

The following diagram outlines the general workflow for a this compound degradation study.

Experimental_Workflow start Start: Prepare Aqueous this compound Solution incubation Incubation under Controlled Conditions (e.g., light/dark, temp, pH) start->incubation sampling Collect Samples at Time Intervals incubation->sampling spe Solid-Phase Extraction (SPE) (Oasis HLB cartridge) sampling->spe analysis LC-MS/MS Analysis spe->analysis data Data Processing and Quantification analysis->data end End: Determine Degradation Kinetics and Identify Products data->end

Caption: General workflow for a this compound degradation study.
Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract, clean up, and pre-concentrate this compound and its degradation products from aqueous samples.

Materials:

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Ultrapure water

  • Sample collection vials

Protocol:

  • Cartridge Conditioning: Precondition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution: Elute the analytes from the cartridge with 5-10 mL of methanol or an appropriate solvent mixture (e.g., acetonitrile:water 1:1 v/v) into a clean collection vial.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Parameters (example):

  • Column: Kinetex EVO C18 (150 x 4.6 mm, 2.6 µm) or equivalent reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30 - 40 °C

MS/MS Parameters (example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: Specific precursor-to-product ion transitions for this compound and each of its expected degradation products must be determined and optimized. For this compound A, a common precursor ion is m/z 916.5.

  • Collision Energy and other source parameters: These need to be optimized for each specific compound and instrument.

Conclusion

The degradation of this compound in aqueous environments is a complex process involving multiple pathways and resulting in a variety of degradation products. This guide has provided a consolidated overview of the current scientific understanding of these processes. The quantitative data and detailed experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of environmental science and drug development. Further research is warranted to fully elucidate the complete degradation pathways, quantify all major degradation products under a wider range of environmental conditions, and assess the potential biological activity and environmental impact of these transformation products.

References

In Vitro Pharmacokinetics and Pharmacodynamics of Tylosin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic used extensively in veterinary medicine.[1][2] It is a product of the fermentation of Streptomyces fradiae.[2][3] Characterized by a broad spectrum of activity against Gram-positive bacteria and a limited range against Gram-negative organisms, this compound is a critical tool in treating various bacterial infections in livestock and companion animals.[1] This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics: In Vitro Profile

The in vitro pharmacokinetic properties of a drug are foundational to understanding its potential efficacy. For this compound, key in vitro parameters include its protein binding and solubility.

ParameterValueSpecies/MatrixReference
Plasma Protein Binding19.3%Ovine (Najdi ewes)
Milk Protein Binding30.2%Ovine (Najdi ewes)
Plasma Protein Binding13%Turkey (Broiler)
SolubilitySlightly soluble in water-

Pharmacodynamics: In Vitro Efficacy and Activity

The pharmacodynamics of this compound describe its effect on microorganisms. Key parameters such as the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Mutant Prevention Concentration (MPC), and Post-Antibiotic Effect (PAE) are crucial for determining its potency and predicting clinical success.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain. This action halts bacterial growth and replication.

A visual representation of this compound's mechanism of action is provided below.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis Blocks 30S 30S This compound This compound This compound->50S Binds to Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.
Antibacterial Spectrum

This compound is effective against a wide array of Gram-positive bacteria, including Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix. Its activity against Gram-negative bacteria is more limited, though it has shown efficacy against organisms such as Campylobacter coli. This compound is also highly active against Mycoplasma species.

Quantitative Pharmacodynamic Parameters

The following table summarizes key in vitro pharmacodynamic values of this compound against various pathogens.

PathogenParameterValue (µg/mL)Reference
Mycoplasma bovisMIC0.06 - 4
Staphylococcus aureusMIC0.5 - >128
Mycoplasma hyopneumoniaeMIC0.015 - 0.3
Streptococcus pneumoniaeMIC0.125 - 64
Staphylococcus delphiniMIC0.25
Streptococcus suis CVCC606MIC0.25
Streptococcus suis CVCC606MBC1
Streptococcus suis CVCC606MPC1
Mycoplasma gallisepticum M17MIC2
Mycoplasma gallisepticum M17MBC4
Mycoplasma gallisepticum M17MPC5.12
Mycoplasma anatis strain 1340MIC1
Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent. For this compound, the duration of the PAE increases with rising concentrations.

PathogenConcentrationPAE Duration (hours)Reference
Mycoplasma gallisepticum M171h incubation1.55 - 2.32
Mycoplasma gallisepticum M172h incubation4.24 - 4.92
Pasteurella multocida & Actinobacillus pleuropneumoniae8 x MICUp to 8
Time-Kill Curve Analysis

Time-kill assays demonstrate the rate of bacterial killing over time at various antibiotic concentrations. For this compound, these studies often show a time-dependent killing activity with a weak concentration-dependent effect. Against Staphylococcus delphini, a three-log reduction in bacterial concentration was observed at 8 to 24 hours post-inoculation at concentrations of 4 and 8 times the MIC.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of in vitro pharmacokinetic and pharmacodynamic parameters.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Start Start Prepare_this compound Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) Start->Prepare_this compound Inoculate_Plate Inoculate 96-well microtiter plate with standardized bacterial suspension (~5 x 10^5 CFU/mL) Prepare_this compound->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive (broth and bacteria, no drug) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mutant Prevention Concentration (MPC) Determination

The MPC is the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population (>10^10 CFU).

Start Start Prepare_Culture Grow a large volume of bacterial culture to a high density (>10^10 CFU/mL) Start->Prepare_Culture Inoculate_Plates Plate a high inoculum (>10^10 CFU) onto each agar plate Prepare_Culture->Inoculate_Plates Prepare_Plates Prepare agar plates containing a range of this compound concentrations Prepare_Plates->Inoculate_Plates Incubate Incubate at 37°C for 48-72 hours Inoculate_Plates->Incubate Read_Results Determine MPC as the lowest concentration with no bacterial colony growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MPC determination.

Protocol:

  • Prepare a high-density bacterial culture, typically containing >10^10 CFU/mL.

  • Prepare a series of agar plates containing increasing concentrations of this compound.

  • Spread a large inoculum (>10^10 CFU) of the bacterial culture onto each agar plate.

  • Incubate the plates at 37°C for 48-72 hours, or until colonies are visible on control plates (no antibiotic).

  • The MPC is the lowest concentration of this compound that prevents the growth of any bacterial colonies.

Resistance Mechanisms

Bacterial resistance to this compound can occur through several mechanisms:

  • Target Site Modification: This is the most common mechanism and involves the methylation of the 23S rRNA at specific nucleotides (G748 and A2058), which reduces the binding affinity of this compound to the ribosome. This is often mediated by erm genes.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.

Impact on Bacterial Signaling Pathways

Recent research has shown that sub-inhibitory concentrations of this compound can influence bacterial signaling pathways. In Streptococcus suis, sub-MIC levels of this compound have been shown to significantly decrease the expression of genes involved in the cysteine metabolism pathway, such as cysM, cysE, metI, metE, metK, and mtnN. This downregulation leads to the inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria.

This compound This compound (sub-MIC) Cysteine_Pathway Cysteine Metabolism Pathway Genes (cysM, cysE, etc.) This compound->Cysteine_Pathway Downregulates Biofilm_Formation Biofilm Formation Cysteine_Pathway->Biofilm_Formation Inhibits

Caption: this compound's effect on S. suis signaling.

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of this compound highlights its continued importance in veterinary medicine. A thorough understanding of its mechanism of action, spectrum of activity, and the parameters that govern its efficacy is essential for its prudent use and for the development of new antimicrobial strategies. The ability of sub-inhibitory concentrations of this compound to modulate bacterial signaling pathways and virulence factors such as biofilm formation opens new avenues for research into its therapeutic applications. This guide provides a comprehensive foundation for researchers and drug development professionals working with this critical macrolide antibiotic.

References

An In-depth Technical Guide to the Biological Activity of Tylosin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tylosin, a macrolide antibiotic produced by Streptomyces fradiae, has long been a cornerstone in veterinary medicine for treating a variety of bacterial infections.[1][2] Its broad spectrum of activity, particularly against Gram-positive bacteria and Mycoplasma species, has made it an effective therapeutic agent.[1][3] This technical guide provides a comprehensive overview of the biological activity of this compound and its derivatives, delving into its mechanism of action, antimicrobial spectrum, resistance mechanisms, and the structure-activity relationships of its synthetic and semi-synthetic analogs. The guide also presents detailed experimental protocols for the evaluation of these compounds and summarizes key quantitative data to facilitate comparative analysis.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its binding to the 50S subunit of the bacterial ribosome. The binding site is located within the peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome.

By binding to this site, this compound interferes with two key processes:

  • Peptide Bond Formation: The disaccharide extension at the C5 position of this compound's macrolactone ring can reach into the peptidyl transferase center (PTC) of the ribosome, directly interfering with the formation of peptide bonds.

  • Nascent Peptide Chain Elongation: this compound physically obstructs the passage of the growing polypeptide chain through the exit tunnel, leading to premature dissociation of the peptidyl-tRNA from the ribosome.

This dual mechanism of action effectively halts protein production, thereby inhibiting bacterial growth and replication.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of this compound at the bacterial ribosome.

Mechanism of Action of this compound cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel PTC Peptidyl Transferase Center (PTC) Polypeptide_Chain Growing Polypeptide Chain 50S_Subunit->Polypeptide_Chain Elongation 30S_Subunit 30S Subunit 30S_Subunit->50S_Subunit Initiation Inhibition Inhibition Peptide_Exit_Tunnel->Inhibition PTC->Inhibition This compound This compound This compound->Peptide_Exit_Tunnel Binds to mRNA mRNA mRNA->30S_Subunit tRNA tRNA tRNA->30S_Subunit Amino_Acids Amino Acids Amino_Acids->tRNA Inhibition->Polypeptide_Chain Blocks Elongation Workflow for Broth Microdilution MIC Assay Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of this compound/Derivative in Microtiter Plate Start->Prepare_Antibiotic_Dilutions Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C for 16-20 hours) Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End Workflow for Screening this compound Derivatives Start Start Synthesize_Derivatives Synthesize Novel this compound Derivatives Start->Synthesize_Derivatives In_Vitro_Screening In Vitro Screening (MIC Assay) Synthesize_Derivatives->In_Vitro_Screening Select_Lead_Compounds Select Lead Compounds based on MIC In_Vitro_Screening->Select_Lead_Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Chicken Model) Select_Lead_Compounds->In_Vivo_Efficacy Pharmacokinetic_Studies Pharmacokinetic Profiling Select_Lead_Compounds->Pharmacokinetic_Studies Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Pharmacokinetic_Studies->Lead_Optimization Toxicity_Assessment Toxicity Assessment End End Toxicity_Assessment->End Lead_Optimization->Toxicity_Assessment

References

Methodological & Application

Determining Tylosin's Potency: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals in the veterinary field.

This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Tylosin, a macrolide antibiotic widely used in veterinary medicine. Accurate MIC determination is crucial for monitoring emerging resistance, guiding therapeutic decisions, and in the research and development of new antimicrobial agents. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reliable and reproducible results.

Introduction to this compound MIC Testing

This compound is a bacteriostatic antibiotic effective primarily against Gram-positive bacteria and Mycoplasma species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. This value is a critical measure of an antibiotic's in vitro activity. Two primary methods are employed for MIC determination: Broth Microdilution and Agar Dilution. Both methods are detailed herein.

Experimental Protocols

Preparation of this compound Stock Solution

Accurate preparation of the antibiotic stock solution is fundamental to the precision of the MIC assay. The potency of the this compound powder, provided by the manufacturer, must be accounted for.

Materials:

  • This compound tartrate powder (with known potency in µg/mg)

  • Sterile distilled water or other appropriate solvent (this compound tartrate is soluble in water)

  • Sterile conical tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the weight of this compound powder needed. Use the following formula to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL):

    Weight (mg) = (Desired Concentration (µg/mL) x Desired Volume (mL)) / Potency (µg/mg)

    Example: To prepare 10 mL of a 1280 µg/mL stock solution from a powder with a potency of 900 µg/mg:

    Weight (mg) = (1280 µg/mL x 10 mL) / 900 µg/mg = 14.22 mg

  • Weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolve the powder in the desired volume of sterile distilled water in a sterile conical tube.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared from a sterile powder under aseptic conditions.

  • Store the stock solution in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

This is a widely used method for determining MICs and is amenable to high-throughput screening.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Multichannel pipette

  • Sterile reservoirs

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare the bacterial inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare this compound dilutions in the microtiter plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the appropriate starting concentration of this compound (e.g., a 2X concentration of the highest desired test concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

  • Inoculate the microtiter plate: Add 10 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will result in a final volume of 110 µL and the desired final bacterial concentration.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Agar Dilution Method

This method is considered a reference method and is useful for testing multiple isolates simultaneously.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Water bath (45-50°C)

  • Inoculum replicating device (optional)

Procedure:

  • Prepare antibiotic-containing agar plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water. b. Melt MHA and cool it to 45-50°C in a water bath. c. Add 1 part of each this compound dilution to 9 parts of molten MHA to create plates with the desired final antibiotic concentrations. Mix gently but thoroughly to avoid bubbles. d. Pour the agar into sterile petri dishes and allow them to solidify. e. Prepare a growth control plate containing no antibiotic.

  • Prepare the bacterial inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculate the plates: Spot 1-10 µL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control plate. An inoculum replicating device can be used to spot multiple isolates simultaneously.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Read the results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterial isolate.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing. This is achieved by testing reference strains with known MIC values in parallel with the clinical isolates.

Quality Control StrainMethodAcceptable MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213Broth Microdilution0.5 - 2[1]
Enterococcus faecalis ATCC® 29212Broth Microdilution0.5 - 2[1]

Data Presentation and Interpretation

The results of the MIC testing should be recorded and interpreted according to established guidelines. However, it is important to note that official CLSI or EUCAST clinical breakpoints for this compound are not available for many veterinary pathogens. In such cases, the MIC values, particularly the MIC₅₀ and MIC₉₀ (the MICs required to inhibit 50% and 90% of isolates, respectively), provide valuable epidemiological information on the susceptibility of a bacterial population.

This compound MIC Data for Key Veterinary Pathogens (Epidemiological Data)
PathogenHostDiseaseMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pasteurella multocidaSwineRespiratory Disease1632
Actinobacillus pleuropneumoniaeSwineRespiratory Disease1616
Mycoplasma bovisCattleRespiratory Disease64>64[2]
Mycoplasma gallisepticumChickenRespiratory Disease0.52

Note: The absence of established clinical breakpoints for many veterinary pathogens makes the interpretation of this compound MICs challenging.[3] The data presented above should be used for surveillance and epidemiological purposes. For some pathogens, such as Mycoplasma bovis, a proposed resistance breakpoint of ≥8 µg/mL has been suggested based on the presence of resistance-associated mutations.[4]

Visualizing the Workflow and Logic

Experimental Workflow for Broth Microdilution MIC

BrothMicrodilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells prep_inoculum->inoculation prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_this compound->serial_dilution plate_setup Prepare 96-Well Plate with Broth plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation reading Read MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Broth microdilution workflow for this compound MIC determination.

Logical Relationship for MIC Result Interpretation

MIC_Interpretation_Logic cluster_comparison Comparison cluster_interpretation Interpretation mic_result MIC Result (µg/mL) compare_breakpoint Compare to Clinical Breakpoint mic_result->compare_breakpoint susceptible Susceptible compare_breakpoint->susceptible MIC ≤ S intermediate Intermediate compare_breakpoint->intermediate S < MIC ≤ I resistant Resistant compare_breakpoint->resistant MIC > I no_breakpoint No Established Breakpoint (Report MIC value) compare_breakpoint->no_breakpoint Breakpoint Unavailable

Caption: Logic for interpreting this compound MIC results.

References

Application Notes and Protocols for Using Tylosin as a Selective Agent in Bacterial Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae. It is a valuable tool in microbiology for the selective isolation of certain bacteria from mixed microbial populations. By inhibiting the growth of susceptible organisms, this compound allows for the preferential growth of resistant species. This compound is primarily active against Gram-positive bacteria, Mycoplasma, Chlamydophila, Pasteurella, and certain spirochetes like Brachyspira.[1][2] It exhibits limited activity against most Gram-negative bacteria.[1] This selective activity makes it a useful agent in diagnostic and research laboratories for isolating specific pathogens or commensal bacteria.

Mechanism of Action

This compound, like other macrolide antibiotics, functions by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation and ultimately leading to a bacteriostatic effect.[1][3] This mechanism is highly specific to bacterial ribosomes, making it safe for use in media for isolating bacteria from animal tissues.

Mechanisms of Bacterial Resistance

Bacterial resistance to this compound can occur through several mechanisms. One of the most common is the modification of the ribosomal target site through methylation of the 23S rRNA. Specifically, methylation at nucleotides G748 and A2058 can prevent this compound from binding effectively to the ribosome. Another mechanism involves the active efflux of the antibiotic out of the bacterial cell by efflux pumps.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against a range of bacteria. This data is crucial for determining the appropriate concentration of this compound to use in selective media.

Bacterial SpeciesMIC Range (µg/mL)Notes
Mycoplasma bovis0.06 - 4Highly susceptible.
Mycoplasma gallisepticum4 - 8 (MIC50 = 4, MIC90 = 8)Susceptibility can vary.
Mycoplasma synoviaeGenerally low, but variableTilmicosin, a related macrolide, shows slightly lower MICs.
Staphylococcus aureus0.5 - >128Resistance is common.
Brachyspira hyodysenteriaeElevated MICs (>32) are common.Widespread resistance has been reported.
Campylobacter coliActive against this species.
Enterococcus speciesIncreased resistance with prolonged use.This compound feeding in livestock can select for resistant strains.
Actinobacillus pleuropneumoniaeMIC distribution has been studied.
Pasteurella multocidaMIC distribution has been studied.

Experimental Protocols

Protocol 1: Selective Isolation of Mycoplasma species from Avian Samples

This protocol is designed for the isolation of Mycoplasma gallisepticum from commercial chicken flocks.

Materials:

  • Mycoplasma broth base

  • Yeast extract

  • Swine serum

  • Penicillin G

  • Thallium acetate

  • This compound solution (sterile)

  • Swabs from trachea, choanal cleft, and nasal passages

  • Incubator at 37°C

Procedure:

  • Prepare the Mycoplasma broth medium according to the manufacturer's instructions, supplementing it with yeast extract and swine serum.

  • Add penicillin G to a final concentration of 1000 IU/mL and thallium acetate to a final concentration of 1:4000 to inhibit the growth of contaminating bacteria and fungi.

  • Prepare a stock solution of this compound and add it to the broth to achieve a final concentration that inhibits common contaminants but allows for Mycoplasma growth. A starting point could be a concentration based on the lower end of the MIC for susceptible bacteria, which would need to be optimized.

  • Collect samples from the trachea, choanal cleft, and nasal passages of the birds using sterile swabs.

  • Inoculate the swabs directly into the prepared Mycoplasma broth.

  • Incubate the broth cultures at 37°C and observe for color changes, which indicate mycoplasma growth, typically within 5-7 days.

  • Once a color change is observed, subculture onto Mycoplasma agar plates for colony formation and identification.

Protocol 2: Selective Isolation of Brachyspira species from Swine Fecal Samples

This protocol is adapted for the isolation of Brachyspira species, including B. hyodysenteriae, from swine feces.

Materials:

  • Trypticase Soy Agar (TSA)

  • 5% defibrinated sheep blood

  • Spectinomycin

  • Vancomycin

  • Colistin

  • Rifampicin

  • This compound solution (sterile)

  • Swine fecal samples or rectal swabs

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating kit)

  • Incubator at 37°C or 42°C

Procedure:

  • Prepare Trypticase Soy Agar with 5% sheep blood.

  • After autoclaving and cooling the agar to 50°C, add the following selective agents to inhibit the growth of fecal contaminants: spectinomycin (200 µg/mL), vancomycin (50 µg/mL), colistin (12.5 µg/mL), and rifampicin (12.5 µg/mL).

  • To specifically select against susceptible Gram-positives and some other bacteria, add this compound to the medium. Given the high resistance in some Brachyspira strains, the concentration may need to be high (e.g., 25-50 µg/mL), but this should be optimized.

  • Collect fresh fecal samples or rectal swabs from pigs.

  • Streak the samples directly onto the selective agar plates.

  • Incubate the plates anaerobically at 37°C or 42°C for 5-7 days.

  • Examine the plates for the characteristic thin film of growth and zones of hemolysis typical of Brachyspira.

  • Confirm the identity of the isolates using microscopy and PCR.

Protocol 3: Selective Isolation of Campylobacter species from Poultry Rinses

This protocol is for the isolation of Campylobacter species from chicken carcass rinses, a common sample type in food safety testing.

Materials:

  • Bolton Broth or Preston Broth (as an enrichment medium)

  • Modified Charcoal Cefoperazone Deoxycholate Agar (mCCDA)

  • Chicken carcass rinse samples

  • Microaerophilic incubation system (5% O₂, 10% CO₂, 85% N₂)

  • Incubator at 42°C

Procedure:

  • Prepare the enrichment broth (Bolton or Preston Broth) which often contains other selective agents. This compound can be added to the enrichment broth or the solid medium to enhance selectivity against Gram-positive bacteria. The concentration should be carefully chosen to not inhibit the target Campylobacter species.

  • Add the chicken carcass rinse sample to the enrichment broth.

  • Incubate the enrichment broth under microaerophilic conditions at 42°C for 24-48 hours.

  • Following enrichment, streak a loopful of the broth onto mCCDA plates. mCCDA already contains cefoperazone and amphotericin B to inhibit other bacteria and fungi. The addition of this compound to this medium would further suppress Gram-positive cocci.

  • Incubate the mCCDA plates under microaerophilic conditions at 42°C for 48 hours.

  • Look for characteristic Campylobacter colonies, which are typically greyish, flat, and spreading.

  • Perform confirmatory tests such as Gram staining, oxidase test, and motility test on suspect colonies.

Visualizations

Tylosin_Mechanism_of_Action cluster_ribosome 50S Ribosomal Subunit A_site A site P_site P site E_site E site P_site->E_site Translocation Inhibition Inhibition P_site->Inhibition This compound This compound This compound->P_site Binds to 50S subunit near P-site tRNA Aminoacyl-tRNA tRNA->A_site Peptide_Chain Growing Peptide Chain Peptide_Chain->P_site Protein_Synthesis Protein Synthesis (Elongation) Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound.

Bacterial_Isolation_Workflow Sample Collect Sample (e.g., Feces, Swab, Rinse) Enrichment Optional: Enrichment in Selective Broth with this compound Sample->Enrichment Plating Streak onto Selective Agar containing this compound Sample->Plating Direct Plating Enrichment->Plating Incubation Incubate under Appropriate Conditions (Aerobic, Anaerobic, Microaerophilic) Plating->Incubation Isolation Isolate Suspected Colonies Incubation->Isolation Confirmation Confirm Identity (Microscopy, Biochemical Tests, PCR) Isolation->Confirmation

Caption: General workflow for bacterial isolation using this compound.

References

Application Notes and Protocols for Tylosin Resistance Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for testing tylosin resistance in clinically relevant bacterial isolates. This compound is a macrolide antibiotic primarily used in veterinary medicine, and monitoring resistance is crucial for its continued efficacy.

Introduction to this compound and Resistance Mechanisms

This compound is a 16-membered macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Resistance to this compound can emerge through several mechanisms, primarily target site modification and active efflux of the drug. Understanding these mechanisms is essential for interpreting susceptibility test results and for the development of new therapeutic strategies.

Key Mechanisms of this compound Resistance:

  • Target Site Modification: This is the most common mechanism and involves alterations in the drug's binding site on the ribosome.

    • 23S rRNA Methylation: The most prevalent mechanism is the methylation of the 23S rRNA, which is mediated by erythromycin ribosome methylase (erm) genes. This action reduces the binding affinity of macrolides to the ribosome.[3] Common genes in this family include ermA, ermB, ermC, and ermX.[4][5] A synergistic effect of methylation at two distinct positions, G748 and A2058, has been shown to confer high-level this compound resistance.

    • 23S rRNA Mutations: Point mutations in the 23S rRNA gene, particularly in domains II and V, can also lead to decreased susceptibility to this compound. For example, mutations at positions A2058 and A2059 have been associated with resistance in Mycoplasma bovis.

    • Ribosomal Protein Mutations: Alterations in ribosomal proteins L4 and L22 may also contribute to resistance, although their role is not as well-defined as rRNA modifications.

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.

    • mef (macrolide efflux) genes: While primarily associated with resistance to 14- and 15-membered macrolides, some efflux systems can contribute to reduced susceptibility to 16-membered macrolides like this compound.

    • ABC Transporters: The ATP-binding cassette (ABC) superfamily includes efflux pumps that can confer resistance. For instance, the msr(D) gene, often found adjacent to mef(A), is part of this family.

Below is a diagram illustrating the primary mechanisms of this compound resistance.

TylosinResistanceMechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Ribosome 50S Ribosome This compound->Ribosome Inhibits Protein Synthesis EffluxPump Efflux Pump (e.g., Mef, Msr) This compound->EffluxPump Enters Cell TargetModification Target Site Modification EffluxPump->this compound Pumps Out Methylation 23S rRNA Methylation (erm genes) TargetModification->Methylation via Mutation 23S rRNA/Ribosomal Protein Mutations TargetModification->Mutation via Methylation->Ribosome Alters Binding Site Mutation->Ribosome Alters Binding Site

Caption: Mechanisms of bacterial resistance to this compound.

Phenotypic Susceptibility Testing

Phenotypic methods directly measure the ability of a bacterial isolate to grow in the presence of an antimicrobial agent.

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol: Broth Microdilution Assay

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound reference standard.

    • Dissolve it in a suitable solvent to create a high-concentration stock solution.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the positive control (no antibiotic), and column 12 is the negative control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity).

    • Compare the results with established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to categorize the isolate as susceptible, intermediate, or resistant.

The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol: Disk Diffusion Assay

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

    • Allow the agar surface to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically place a 30 µg this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters.

    • Interpret the results based on established zone diameter breakpoints. For some bacteria, a zone of ≥25 mm may indicate sensitivity.

Genotypic Resistance Testing

Genotypic methods detect the presence of specific resistance genes or mutations. These tests are highly specific and can provide insights into the underlying resistance mechanisms.

Protocol: PCR for erm Gene Detection

  • DNA Extraction:

    • Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard phenol-chloroform method.

  • PCR Amplification:

    • Set up a PCR reaction using primers specific for the target erm genes (e.g., ermA, ermB, ermC).

    • A typical PCR mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR using an appropriate thermal cycling program (annealing temperature will vary depending on the primers).

  • Gel Electrophoresis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of a band of the expected size indicates a positive result for the specific erm gene.

Protocol: DNA Sequencing for 23S rRNA and Ribosomal Protein Mutations

  • PCR Amplification:

    • Amplify the regions of the 23S rRNA gene (e.g., domains II and V) or ribosomal protein genes (rplD for L4, rplV for L22) known to harbor resistance mutations.

  • PCR Product Purification:

    • Purify the amplified DNA fragments to remove primers and dNTPs.

  • DNA Sequencing:

    • Sequence the purified PCR products using Sanger sequencing or a next-generation sequencing platform.

  • Sequence Analysis:

    • Align the obtained sequences with a reference wild-type sequence to identify any point mutations or insertions/deletions that may confer resistance.

The following diagram illustrates a general workflow for this compound resistance testing.

TylosinResistanceWorkflow cluster_workflow This compound Resistance Testing Workflow Start Clinical Isolate Phenotypic Phenotypic Testing Start->Phenotypic Genotypic Genotypic Testing Start->Genotypic MIC Broth Microdilution (MIC) Phenotypic->MIC Disk Disk Diffusion Phenotypic->Disk PCR PCR for Resistance Genes (e.g., ermA, ermB, ermC) Genotypic->PCR Sequencing Sequencing for Mutations (23S rRNA, rplD, rplV) Genotypic->Sequencing Interpretation Interpret Results MIC->Interpretation Disk->Interpretation PCR->Interpretation Sequencing->Interpretation Resistant Resistant Interpretation->Resistant Above Breakpoint/ Gene Present Susceptible Susceptible Interpretation->Susceptible Below Breakpoint/ Gene Absent

References

Preparation of Tylosin Stock Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic produced by Streptomyces fradiae, widely used in veterinary medicine and as a research tool in microbiology and cell biology.[1][2] It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[2][3] For laboratory experiments, the preparation of accurate and stable stock solutions is crucial for obtaining reliable and reproducible results. This document provides detailed protocols for the preparation of this compound stock solutions, focusing on the two most common forms: this compound Tartrate and this compound Phosphate.

Chemical Properties of this compound Salts

This compound is commonly available as a tartrate or phosphate salt, which differ in their solubility and handling properties. Understanding these differences is essential for selecting the appropriate form and solvent for a specific application.

PropertyThis compound TartrateThis compound PhosphateThis compound Base
Appearance Almost white or slightly yellow, hygroscopic powder[4]White to yellowish powderCrystalline solid
Solubility in Water Highly soluble (up to 50 mg/mL)Sparing soluble, more soluble in acidic solutionsSlightly soluble (5 mg/mL at 25°C)
Solubility in Organic Solvents Freely soluble in methylene chloride, slightly soluble in anhydrous ethanolSoluble in alcohol or chloroformSoluble in ethanol (~30 mg/mL), DMSO (~25 mg/mL), and dimethylformamide (DMF) (~30 mg/mL)
Stability in Solution Stable in solutions with a pH of 4-9. Below pH 4, it can degrade to desmycosin. Stable for at least one month in Milli-Q water at pH 5.7-6.7 at 22°C.Stable in solutions with a pH of 4-9.Stable in solutions with a pH of 4-9.
Storage of Powder 2-8°C, in a dry, well-ventilated place, protected from lightAmbient temperature, protected from moisture-20°C

Experimental Protocols

Protocol 1: Preparation of this compound Tartrate Aqueous Stock Solution

This protocol is suitable for applications where an aqueous solution is required, such as in cell culture media.

Materials:

  • This compound Tartrate powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filter (0.22 µm) and syringe

  • Vortex mixer

  • Analytical balance and weigh paper

Procedure:

  • Calculation: Determine the required mass of this compound Tartrate powder based on the desired stock solution concentration and final volume.

    • Formula: Mass (g) = Desired Concentration (mg/mL) x Final Volume (mL) / 1000

  • Weighing: Accurately weigh the calculated amount of this compound Tartrate powder using an analytical balance in a clean, dry weighing boat or on weigh paper.

  • Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of sterile water to the tube and vortex thoroughly to dissolve the powder. Gradually add the remaining volume of sterile water to reach the final desired volume. Always add water to the powder to ensure thorough dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at 2-8°C for short-term use (up to 3 days) or at -20°C for long-term storage (stable for at least one month).

Protocol 2: Preparation of this compound Base or Phosphate Organic Stock Solution

This protocol is suitable for applications requiring a high concentration stock solution or when using the less water-soluble forms of this compound.

Materials:

  • This compound base or this compound Phosphate powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Analytical balance and weigh paper

Procedure:

  • Calculation: Determine the required mass of this compound powder based on the desired stock solution concentration and final volume.

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the appropriate volume of DMSO or ethanol to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (stable for at least one year in solvent).

Comparative Overview of Stock Solution Preparation
FeatureThis compound TartrateThis compound Phosphate / Base
Primary Solvent WaterDMSO, Ethanol
Solubility High in waterLow in water, high in organic solvents
Preparation Ease Generally easier due to high water solubility.May require more vigorous mixing or gentle warming.
Common Applications Cell culture media, aqueous-based assays.High concentration stocks, experiments sensitive to water.

Quality Control of this compound Stock Solutions

Ensuring the accurate concentration and purity of prepared stock solutions is critical for experimental validity. The following are generalized protocols for quality control.

UV-Vis Spectrophotometry for Concentration Verification

Principle: this compound has a characteristic maximum absorbance (λmax) at approximately 282-290 nm. By measuring the absorbance of a diluted stock solution, its concentration can be determined using a standard curve or the Beer-Lambert law if the extinction coefficient is known.

Procedure:

  • Prepare Standards: Prepare a series of known concentrations of this compound in the same solvent as the stock solution.

  • Generate Standard Curve: Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a standard curve.

  • Measure Sample: Dilute a small aliquot of the prepared stock solution to a concentration that falls within the range of the standard curve. Measure its absorbance at the λmax.

  • Determine Concentration: Use the standard curve to determine the concentration of the diluted sample and back-calculate the concentration of the original stock solution.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration

Principle: HPLC separates the components of a mixture based on their affinity for a stationary phase and a mobile phase. This allows for the quantification of this compound and the detection of any degradation products or impurities.

Typical Workflow:

  • System Preparation: Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase, which often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations.

  • Sample Preparation: Dilute an aliquot of the stock solution with the mobile phase.

  • Injection and Analysis: Inject the standards and the sample onto the HPLC column. Detect the eluting compounds using a UV detector at the λmax of this compound.

  • Data Analysis: Compare the peak area of the this compound in the sample to the standard curve generated from the standards to determine the concentration. The presence of other peaks may indicate impurities or degradation products.

Visualizations

Stock_Solution_Preparation_Workflow cluster_aqueous Aqueous Stock (this compound Tartrate) cluster_organic Organic Stock (this compound Base/Phosphate) A1 Calculate Mass A2 Weigh Powder A1->A2 A3 Dissolve in Water A2->A3 A4 Sterile Filter (0.22 µm) A3->A4 A5 Aliquot & Store (2-8°C or -20°C) A4->A5 B1 Calculate Mass B2 Weigh Powder B1->B2 B3 Dissolve in DMSO/Ethanol B2->B3 B4 Aliquot & Store (-20°C) B3->B4

Caption: Workflow for preparing aqueous and organic this compound stock solutions.

Quality_Control_Workflow cluster_uv_vis UV-Vis Spectrophotometry cluster_hplc HPLC Analysis Start Prepared this compound Stock Solution UV3 Dilute Stock & Measure Absorbance Start->UV3 H2 Prepare Sample (Dilute Stock) Start->H2 cluster_uv_vis cluster_uv_vis cluster_hplc cluster_hplc UV1 Prepare Standards UV2 Generate Standard Curve UV1->UV2 UV4 Determine Concentration UV2->UV4 UV3->UV4 H1 Prepare Standards H3 Inject & Analyze H1->H3 H2->H3 H4 Quantify & Assess Purity H3->H4

Caption: Quality control workflow for this compound stock solutions.

References

Application Notes: Tylosin Assay for Measuring Antibacterial Potency

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tylosin is a macrolide antibiotic produced by the fermentation of Streptomyces fradiae.[1][2] It is widely used in veterinary medicine to treat and control bacterial infections in livestock and poultry, targeting a broad spectrum of Gram-positive bacteria and a limited range of Gram-negative organisms.[1][3][4] The potency of this compound is a critical quality attribute, ensuring its therapeutic efficacy. This document provides detailed protocols for quantifying the antibacterial potency of this compound using both microbiological and physicochemical methods.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. The antibiotic binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation and blocking the exit tunnel for the nascent peptide chain. This action effectively halts the production of essential bacterial proteins, thereby inhibiting growth and replication.

cluster_bacterium Bacterial Cell This compound This compound Ribosome 50S Ribosomal Subunit This compound->Ribosome Binds to Inhibition Inhibition of Peptide Translocation Ribosome->Inhibition Protein_Synthesis Protein Synthesis Blocked Inhibition->Protein_Synthesis Bacteriostasis Bacteriostatic Effect (Growth Inhibition) Protein_Synthesis->Bacteriostasis

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Microbiological Potency Assays

Microbiological assays directly measure the biological activity of an antibiotic against a susceptible microorganism. These methods are essential for determining the functional potency of this compound.

Agar Diffusion / Cylinder-Plate Method

This widely used method determines antibiotic potency by measuring the zone of inhibition of microbial growth around a reservoir (e.g., a cylinder or paper disc) containing the antibiotic. The diameter of the inhibition zone is proportional to the concentration of the antibiotic.

Experimental Protocol

  • Test Organism Preparation:

    • Maintain stock cultures of a susceptible test organism, such as Sarcina lutea (ATCC 9341) or Micrococcus luteus, on agar slants.

    • Prepare a fresh inoculum by transferring growth from a stock culture into a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Media Preparation:

    • Prepare Mueller-Hinton Agar or another suitable assay medium according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 48-50°C.

    • Inoculate the agar with the standardized test organism suspension (e.g., 0.5 mL of a 1:10 dilution of the stock inoculum per 100 mL of agar).

    • Pour the inoculated agar into sterile petri plates to a uniform depth and allow it to solidify.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound Reference Standard (e.g., 1 mg/mL).

    • Create a series of working standard solutions by serially diluting the stock solution to cover a clinically relevant concentration range (e.g., 0.5 µg/mL to 16 µg/mL).

    • Prepare test samples by extracting and diluting them in the same buffer as the standards to an expected concentration within the standard curve range.

  • Assay Procedure:

    • Place sterile stainless steel cylinders onto the surface of the solidified agar plates at equidistant intervals.

    • Carefully pipette a defined volume (e.g., 60-100 µL) of each standard and sample solution into separate cylinders on the plates.

    • Incubate the plates under specified conditions (e.g., 16-24 hours at 30-37°C).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition for each cylinder to the nearest 0.1 mm.

    • Plot the logarithm of the concentration of the standards against the mean zone diameter.

    • Determine the concentration of this compound in the test samples by interpolating their mean zone diameters from the standard curve.

start Start prep_media Prepare Inoculated Agar Medium start->prep_media prep_solutions Prepare this compound Standards & Samples start->prep_solutions plate_assay Pipette Solutions into Cylinders on Plates prep_media->plate_assay prep_solutions->plate_assay incubation Incubate Plates (e.g., 18h at 37°C) plate_assay->incubation measure Measure Zones of Inhibition incubation->measure analyze Plot Standard Curve & Calculate Sample Potency measure->analyze end_node End analyze->end_node

Caption: Workflow for the this compound Agar Diffusion (Cylinder-Plate) Assay.

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Experimental Protocol

  • Reagent Preparation:

    • Prepare a 2X concentrated broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a this compound stock solution and perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations.

    • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Mycoplasma gallisepticum) adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. The final volume in each well should be uniform (e.g., 200 µL).

    • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible growth (i.e., the first clear well).

    • Alternatively, use a plate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth compared to the positive control.

Physicochemical Assay: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate physicochemical method used to separate, identify, and quantify the individual components of this compound (A, B, C, D). While it measures concentration rather than biological potency, it is crucial for quality control, stability studies, and residue analysis.

Experimental Protocol (Reversed-Phase HPLC)

  • Sample Preparation:

    • For Drug Substance: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol/buffer mixture) to a known concentration.

    • For Biological Matrices (e.g., tissue, plasma): Perform a liquid-liquid or solid-phase extraction. For example, extract with acetonitrile combined with a phosphate buffer, followed by cleanup using a C18 SPE cartridge.

    • Filter the final extract through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium formate pH 5.0 or sodium perchlorate) and an organic solvent (e.g., acetonitrile) is commonly used. A typical ratio is Acetonitrile:Buffer (40:60, v/v).

    • Flow Rate: 0.8 - 1.5 mL/min.

    • Detection Wavelength: 287 nm or 292 nm.

    • Injection Volume: 20 - 100 µL.

  • Data Analysis:

    • Prepare a calibration curve by injecting a series of this compound standards of known concentrations (e.g., 10 - 250 µg/mL).

    • Plot the peak area against the concentration to establish linearity.

    • Quantify the amount of this compound in the test samples by comparing their peak areas to the calibration curve.

start Start prep_sample Sample Preparation (Extraction/Dilution) start->prep_sample prep_mobile Prepare Mobile Phase & Standards start->prep_mobile injection Inject Sample into HPLC System prep_sample->injection setup_hplc HPLC System Setup (Column, Flow, Detector) prep_mobile->setup_hplc setup_hplc->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV/PDA Detection (e.g., 287 nm) separation->detection analysis Data Acquisition & Quantification detection->analysis end_node End analysis->end_node

Caption: General workflow for the quantification of this compound using HPLC.

Data Presentation

Quantitative data from various assay validation studies are summarized below for easy comparison.

Table 1: Comparison of this compound Assay Method Performance

Parameter HPLC-UV/PDA Microbiological Assay ELISA
Linearity Range 0.025 - 250 µg/mL 0.5 - 16 µg/mL 0.005 - 4 µg/mL
Limit of Detection (LOD) 0.014 - 0.473 µg/kg 0.5 µg/mL 0.005 µg/mL
Limit of Quantification (LOQ) 0.042 - 2.78 µg/mL 0.5 µg/mL 0.005 µg/mL
Principle Physicochemical Separation Biological Inhibition Immuno-binding

| Specificity | High (Separates components) | Moderate (Measures total activity) | High (Specific antibodies) |

Table 2: Example Parameters for RP-HPLC Quantification of this compound

Parameter Condition 1 Condition 2
Column Symmetry C18 (150x3.9 mm, 5µ) Phenomenex C18 (250 x 4.6 mm, 5µ)
Mobile Phase 0.1M Ammonium Formate (pH 5.0) / Acetonitrile (70/30) Acetonitrile / Water (90:10)
Flow Rate 0.8 mL/min 1.5 mL/min
Detection UV at 287 nm UV at 292 nm

| Recovery | 86.70 ± 0.95% | >97% |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

Microorganism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Clostridium perfringens (rabbit isolates) 0.5 32
Clostridium difficile (porcine isolates) 0.50 ≥256
Mycoplasma gallisepticum Varies by strain (Slightly higher than Tilmicosin) Varies by strain

| Mycoplasma synoviae | Varies by strain | Varies by strain | |

Table 4: Relative Potency of this compound Components (vs. This compound A)

This compound Component Potency vs. This compound A (Turbidimetric method, S. aureus) Reference
This compound A 100%
This compound B (Desmycosin) 77.3 - 79.3%
This compound C (Macrocin) ~100%
This compound D (Relomycin) 22.5 - 22.8%

Note: The different antibacterial activity of this compound components highlights why a combination of microbiological and physicochemical assays is necessary for comprehensive quality control.

References

Application Notes and Protocols for Mycoplasma Contamination Control Using Tylosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often insidious problem in cell culture, capable of altering cellular physiology, metabolism, and gene expression, thereby compromising experimental reproducibility and the integrity of research data.[1][2] Due to their small size and lack of a cell wall, mycoplasmas are resistant to common antibiotics like penicillin and are not readily detectable by visual inspection.[2][3] Tylosin, a macrolide antibiotic, offers an effective solution for the elimination of mycoplasma from contaminated cell cultures.[4] It acts by inhibiting protein synthesis in prokaryotes through binding to the 50S ribosomal subunit. These application notes provide detailed information and protocols for the effective use of this compound in controlling mycoplasma contamination.

Data Presentation

This compound Efficacy Against Common Mycoplasma Species

The efficacy of this compound against various Mycoplasma species is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, while the MBC is the lowest concentration that results in bacterial death.

Mycoplasma SpeciesMIC Range (µg/mL)MBC (µg/mL)Notes
Mycoplasma hyorhinis0.06 - >64Not widely reportedA bimodal MIC pattern is observed, suggesting both sensitive and resistant strains.
Mycoplasma orale250 (effective concentration)Not specifiedA treatment regimen using 250 µg/mL was shown to be effective.
Mycoplasma argininiNot widely reported for this compoundNot widely reportedOne of the most common cell culture contaminants.
Acholeplasma laidlawii≥16 - ≥32Not widely reportedOften shows higher resistance to macrolides.
Mycoplasma gallisepticum0.004 - 8.04.0Primarily an avian pathogen, but susceptibility data is informative.

Note: MIC and MBC values can vary depending on the specific strain, testing method, and culture conditions. The provided ranges are based on available literature and should be used as a guide.

Cytotoxicity of this compound on Common Mammalian Cell Lines

It is crucial to use this compound at concentrations that are effective against mycoplasma while exhibiting minimal toxicity to the cultured cells.

Cell LineCytotoxicity Data
Chinese Hamster Ovary (CHO)No evidence of chromosomal aberrations at 500-1000 µg/mL.
Mouse L5178Y TK+/- cellsWeak cytotoxic effect at 10-1000 µg/mL.
Vero (Monkey Kidney)Significant decrease in viable cells at 750 µg/mL.
BHK (Baby Hamster Kidney)No vital cells observed at concentrations higher than 500 µg/mL.
FE (Feline Embryonal)3.13% viable cells at 1000 µg/mL.

Note: Cytotoxicity can be cell line-dependent. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

Experimental Protocols

Mycoplasma Detection

Regular testing for mycoplasma is critical. A combination of methods is recommended for reliable detection.

  • PCR (Polymerase Chain Reaction): This is a rapid, sensitive, and specific method that detects mycoplasma DNA.

  • DNA Staining (e.g., DAPI or Hoechst): This method allows for the visualization of mycoplasma DNA as small, fluorescent particles on the cell surface or in the surrounding area.

  • Culture Method: This is the "gold standard" but is time-consuming as some mycoplasma species grow slowly.

Protocol for Mycoplasma Elimination in Adherent Cell Cultures

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Mycoplasma-contaminated adherent cell culture

  • Complete growth medium

  • This compound stock solution (e.g., 8 mg/mL in 0.9% NaCl)

  • Sterile PBS

  • Trypsin-EDTA solution

  • Sterile culture flasks or plates

Procedure:

  • Initial Seeding: Seed the contaminated cells at a low density (e.g., 20-30% confluency) to allow for active proliferation during treatment.

  • This compound Treatment:

    • Prepare a working concentration of this compound in the complete growth medium. A starting concentration of 10-25 µg/mL is often effective, but this should be optimized based on the MIC for the suspected mycoplasma species and the cytotoxicity profile of the cell line. One study showed efficacy with a much higher concentration of 250 µg/mL for M. orale.

    • Aspirate the old medium from the cells, wash once with sterile PBS, and add the this compound-containing medium.

  • Incubation and Media Changes:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

    • Change the this compound-containing medium every 2-3 days. For strongly adherent cells, it is recommended to detach the cells with trypsin during each media change to expose any hidden mycoplasma.

  • Treatment Duration: Continue the treatment for a minimum of 14 days. Some protocols suggest a longer duration of up to 21 days to ensure complete eradication.

  • Post-Treatment Recovery:

    • After the treatment period, wash the cells twice with sterile PBS and culture them in antibiotic-free medium for at least two weeks. This allows any remaining, non-dividing mycoplasma to potentially regrow to detectable levels.

  • Re-testing: Test the culture for the presence of mycoplasma using at least two different detection methods (e.g., PCR and DNA staining).

  • Confirmation of Elimination: If the tests are negative, continue to culture the cells in antibiotic-free medium for another 2-4 weeks and re-test to confirm complete eradication.

Protocol for Mycoplasma Elimination in Suspension Cell Cultures

Materials:

  • Mycoplasma-contaminated suspension cell culture

  • Complete growth medium

  • This compound stock solution

  • Sterile PBS

  • Sterile centrifuge tubes

Procedure:

  • Initial Seeding: Dilute the contaminated suspension cells to a low density (e.g., 1-2 x 10^5 cells/mL) in a new culture flask.

  • This compound Treatment:

    • Add this compound to the cell suspension to achieve the desired final concentration (e.g., 10-25 µg/mL).

  • Incubation and Media Changes:

    • Incubate the cells under their normal growth conditions.

    • Every 2-3 days, centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh this compound-containing medium at a low cell density.

  • Treatment Duration: Maintain the treatment for at least 14 days.

  • Post-Treatment Recovery:

    • After treatment, pellet the cells by centrifugation, wash twice with sterile PBS, and resuspend in fresh, antibiotic-free medium.

    • Culture for a minimum of two weeks in the absence of any antibiotics.

  • Re-testing and Confirmation: Follow steps 6 and 7 from the adherent cell protocol to confirm the elimination of mycoplasma.

Mandatory Visualizations

Signaling Pathways Affected by Mycoplasma Contamination

Mycoplasma infection significantly alters host cell signaling, often promoting inflammation and cell survival, which benefits the parasite. Key affected pathways include NF-κB, MAPK, and p53. Mycoplasma lipoproteins are recognized by Toll-like receptors (TLRs), initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. Concurrently, mycoplasma infection can suppress the p53 tumor suppressor pathway, inhibiting apoptosis and contributing to genomic instability.

Mycoplasma_Signaling_Pathway Mycoplasma Mycoplasma Lipoproteins TLR TLR2/TLR6 Mycoplasma->TLR p53_pathway p53 Pathway Mycoplasma->p53_pathway Inhibition NFkB_pathway NF-κB Pathway TLR->NFkB_pathway Activation MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR->MAPK_pathway Activation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory MAPK_pathway->Pro_inflammatory Apoptosis Apoptosis p53_pathway->Apoptosis Genomic_Instability Genomic Instability p53_pathway->Genomic_Instability Cell_Survival Cell Survival & Inflammation Pro_inflammatory->Cell_Survival Apoptosis->Cell_Survival

Caption: Mycoplasma-induced cellular signaling alterations.

Experimental Workflow for Mycoplasma Contamination Control

A systematic workflow is essential for effectively managing mycoplasma contamination, from initial detection to final confirmation of elimination.

Mycoplasma_Control_Workflow Start Suspected Contamination Detection Mycoplasma Detection (PCR, DNA Staining) Start->Detection Positive Positive Result Detection->Positive Contaminated Negative Negative Result Detection->Negative Clean Treatment This compound Treatment (min. 14 days) Positive->Treatment Discard Discard Culture Positive->Discard Alternative Return Return to Normal Culture Negative->Return Recovery Post-Treatment Recovery (Antibiotic-free, min. 2 weeks) Treatment->Recovery Retest Re-test (2 different methods) Recovery->Retest Confirm_Negative Confirmed Negative Retest->Confirm_Negative Clean Still_Positive Still Positive Retest->Still_Positive Contaminated Confirm_Negative->Return Retreat Consider Alternative Treatment or Discard Still_Positive->Retreat

Caption: Workflow for mycoplasma detection and elimination.

Mechanism of Action of this compound

This compound belongs to the macrolide class of antibiotics and exerts its bacteriostatic effect by inhibiting protein synthesis.

Tylosin_Mechanism_of_Action This compound This compound Binding Binding This compound->Binding Ribosome Mycoplasma 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition Binding->Inhibition Protein_Synthesis Protein Synthesis Bacterial_Growth Mycoplasma Growth and Replication Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: this compound's mechanism of action on mycoplasma.

References

Application Notes and Protocols for Tylosin Extraction from Animal Feed

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin is a macrolide antibiotic frequently used in veterinary medicine to treat infections and as a growth promoter in livestock.[1][2] Its presence in animal feed is regulated to ensure animal and human safety.[1] Consequently, accurate and reliable methods for the extraction and quantification of this compound from complex feed matrices are crucial for regulatory compliance and research purposes.

This document provides detailed protocols for the extraction of this compound from animal feed, focusing on methods that combine solvent extraction with solid-phase extraction (SPE) for sample cleanup. These methods are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][3]

Summary of Quantitative Data

The following table summarizes the performance of different this compound extraction and analysis methods from various studies. This allows for a quick comparison of their efficacy.

ParameterMethod 1Method 2
Extraction Solvent MethanolAcidified Methanol:Water (70:30, v/v) with 0.2% formic acid
Cleanup C18 Solid-Phase Extraction (SPE)Oasis HLB SPE Cartridge
Analytical Technique HPLC-UVLC-MS/MS
Average Recovery 94.9% - 111.0%78.9% - 108.3%
Limit of Detection (LOD) 2.16 g/ton (equivalent to 2.38 mg/kg)0.035 mg/kg
Limit of Quantification (LOQ) 7.20 g/ton (equivalent to 7.94 mg/kg)0.05 mg/kg
Relative Standard Deviation (RSD) ≤ 7.85%< 10%

Experimental Protocols

Two primary methods for this compound extraction from animal feed are detailed below. Method A employs a simple methanol extraction followed by C18 SPE cleanup, suitable for HPLC-UV analysis. Method B utilizes an acidified methanol-water extraction with an Oasis HLB SPE cleanup, which is optimized for highly sensitive LC-MS/MS analysis.

Method A: Methanol Extraction with C18 SPE Cleanup for HPLC-UV Analysis

This protocol is adapted from a method developed for the determination of this compound in feeds by liquid chromatography with solid-phase extraction.

1. Sample Preparation and Extraction:

  • Weigh 35-50 g of a representative, homogenized animal feed sample into a suitable flask. The exact weight can be adjusted based on the expected this compound concentration.

  • Add 75 mL of methanol to the flask.

  • Shake the flask on a wrist-action shaker for 30 minutes to extract the this compound.

  • Allow the particulate matter to settle for a few minutes.

  • Transfer an aliquot of the supernatant to a new tube. The volume of the aliquot will depend on the expected concentration.

  • Concentrate the extract to near dryness under a stream of nitrogen at 30°C.

  • Reconstitute the residue in 20 mL of 100mM potassium phosphate buffer (pH 8.0) and sonicate for 5 minutes.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (e.g., Phenomenex Strata C18-E) by passing 3 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interfering substances.

  • Dry the cartridge under a vacuum to remove excess water.

  • Elute the this compound from the cartridge with 2 mL of an acetonitrile:water mixture (1:1, v/v).

  • The eluate is now ready for analysis by HPLC-UV at 285 nm.

Method B: Acidified Methanol-Water Extraction with Oasis HLB SPE Cleanup for LC-MS/MS Analysis

This protocol is based on a validated method for the identification and quantification of this compound in animal feed by LC-MS.

1. Sample Preparation and Extraction:

  • Weigh 5 g of a homogenized animal feed sample into a 50 mL volumetric flask.

  • Add 20 mL of the extraction solvent (methanol:water, 70:30, v/v, with 0.2% formic acid).

  • Shake the sample on a horizontal shaker for 30 minutes.

  • Centrifuge the sample for 10 minutes at 4,000 x g.

  • Take 3 mL of the supernatant and dilute it with 27 mL of water.

  • Add 5 mL of n-hexane, shake for 5 minutes, and centrifuge again for 10 minutes at 4,000 x g at 10°C to remove lipids.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Precondition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 5 mL of water.

  • Load the aqueous phase (lower layer) from the previous step onto the cartridge.

  • Rinse the cartridge with 3 mL of water.

  • Dry the cartridge under a vacuum.

  • Elute the this compound with 2 mL of an acetonitrile:water mixture (1:1, v/v).

  • The collected eluate is ready for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described this compound extraction protocols.

Tylosin_Extraction_Workflow_Method_A Sample 1. Homogenized Feed Sample (35-50g) Extraction 2. Add 75mL Methanol & Shake for 30 min Sample->Extraction Settle 3. Settle Particulates Extraction->Settle Concentrate 4. Concentrate Supernatant (Nitrogen Stream, 30°C) Settle->Concentrate Reconstitute 5. Reconstitute in 20mL pH 8.0 Phosphate Buffer Concentrate->Reconstitute SPE_Load 7. Load Sample Extract Reconstitute->SPE_Load SPE_Condition 6. Condition C18 SPE Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash 8. Wash with Water SPE_Load->SPE_Wash SPE_Dry 9. Dry Cartridge (Vacuum) SPE_Wash->SPE_Dry SPE_Elute 10. Elute with Acetonitrile:Water (1:1) SPE_Dry->SPE_Elute Analysis 11. HPLC-UV Analysis (285nm) SPE_Elute->Analysis

Caption: Workflow for this compound Extraction using Method A.

Tylosin_Extraction_Workflow_Method_B Sample 1. Homogenized Feed Sample (5g) Extraction 2. Add 20mL Acidified Methanol:Water & Shake 30 min Sample->Extraction Centrifuge1 3. Centrifuge (4,000xg, 10 min) Extraction->Centrifuge1 Dilute 4. Dilute Supernatant (3mL in 27mL Water) Centrifuge1->Dilute Defat 5. Add 5mL n-Hexane, Shake, & Centrifuge (4,000xg, 10 min) Dilute->Defat SPE_Load 7. Load Aqueous Phase Defat->SPE_Load SPE_Condition 6. Condition Oasis HLB Cartridge (Methanol, then Water) SPE_Condition->SPE_Load SPE_Wash 8. Wash with Water SPE_Load->SPE_Wash SPE_Dry 9. Dry Cartridge (Vacuum) SPE_Wash->SPE_Dry SPE_Elute 10. Elute with Acetonitrile:Water (1:1) SPE_Dry->SPE_Elute Analysis 11. LC-MS/MS Analysis SPE_Elute->Analysis

Caption: Workflow for this compound Extraction using Method B.

References

Application Notes and Protocols: Tylosin as a Tool in Ribosomal Function and Protein Synthesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin, a 16-membered macrolide antibiotic, is a potent inhibitor of bacterial protein synthesis.[1][2] It exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the nascent polypeptide chain.[1][3] This property makes this compound a valuable tool for researchers studying the intricacies of ribosomal function, the mechanisms of protein synthesis, and for the development of novel antimicrobial agents. These application notes provide an overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in key experimental assays.

Mechanism of Action

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3] The binding process is a two-step event: an initial low-affinity binding at the tunnel entrance, followed by a slower conformational change that moves the drug deeper into a high-affinity site. Key interactions occur with specific nucleotides of the 23S rRNA, primarily around the peptidyl transferase center (PTC).

The binding of this compound sterically obstructs the passage of the growing polypeptide chain, leading to premature termination of translation. Unlike some other macrolides, this compound's extended structure, particularly the mycinose sugar, reaches towards the PTC, which can also interfere with peptide bond formation, especially with larger amino acid donors. Specifically, the mycarose moiety of this compound is crucial for the inhibition of the peptidyl transferase reaction and interacts with the conserved U2506 in the central loop of domain V of the 23S rRNA.

A key feature of this compound's interaction is the reversible covalent bond formation between its aldehyde group at the C6 position of the lactone ring and the N6 amino group of the A2062 residue in the 23S rRNA. This interaction significantly contributes to its potent inhibitory activity.

cluster_ribosome 50S Ribosomal Subunit NPET Nascent Peptide Exit Tunnel (NPET) PTC Peptidyl Transferase Center (PTC) A2058 A2058 G748 G748 A2062 A2062 This compound This compound This compound->NPET Binds within This compound->A2058 Interacts with This compound->G748 Interacts with This compound->A2062 Forms covalent bond with Inhibition Inhibition This compound->Inhibition Causes ProteinSynthesis Protein Synthesis ProteinSynthesis->Inhibition

Figure 1: this compound's mechanism of action on the 50S ribosomal subunit.

Quantitative Data

The inhibitory activity of this compound on protein synthesis can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing its efficacy with other antibiotics.

Parameter Value Assay Condition Reference
IC500.31 ± 0.05 µMIn vitro transcription/translation assay (GFP synthesis)
IC500.25 µMIn vitro transcription/translation assay
Ki3 µMPuromycin reaction with AcPhe-tRNA-poly(U)-70S ribosome complex
k4 (isomerization rate)1.5 min-1Puromycin reaction with AcPhe-tRNA-poly(U)-70S ribosome complex
k5 (reverse isomerization rate)2.5 x 10-3 min-1Puromycin reaction with AcPhe-tRNA-poly(U)-70S ribosome complex

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay

This protocol is designed to determine the IC50 value of this compound by measuring the inhibition of a reporter protein's synthesis in a cell-free transcription-translation system.

Materials:

  • E. coli S30 extract system for circular DNA (e.g., PURExpress®)

  • Plasmid DNA encoding a reporter protein (e.g., GFP)

  • This compound stock solution (in ethanol or DMSO)

  • Nuclease-free water

  • Incubator at 37°C

  • SDS-PAGE materials and equipment

  • Fluorescence imager or spectrophotometer

Procedure:

  • Prepare a master mix of the in vitro transcription-translation components according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound in nuclease-free water.

  • In separate reaction tubes, combine the master mix, plasmid DNA, and the this compound dilutions. Include a no-tylosin control.

  • Incubate the reactions at 37°C for 1-2 hours to allow for protein synthesis.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the synthesized proteins by SDS-PAGE.

  • Visualize the reporter protein bands using a fluorescence imager (for GFP) or by staining (e.g., Coomassie Blue).

  • Quantify the intensity of the reporter protein bands.

  • Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-tylosin control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix C Combine Reagents A->C B Prepare this compound Dilutions B->C D Incubate at 37°C C->D E SDS-PAGE D->E F Visualize & Quantify E->F G Calculate IC50 F->G

Figure 2: Workflow for the in vitro protein synthesis inhibition assay.
Ribosome Toeprinting Assay

This assay is used to map the precise location of this compound-induced ribosome stalling on an mRNA template.

Materials:

  • Linear DNA template containing a T7 promoter followed by the gene of interest

  • In vitro transcription-translation system (e.g., PURExpress®)

  • This compound stock solution

  • 5'-end labeled DNA primer complementary to a downstream region of the mRNA

  • Reverse transcriptase (e.g., SuperScript III)

  • dNTPs

  • DTT

  • RNase inhibitor

  • Urea-polyacrylamide gel electrophoresis (PAGE) materials and equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Set up the in vitro transcription-translation reaction with the DNA template.

  • Add this compound at the desired concentration. A no-tylosin control is essential.

  • Incubate the reaction at 37°C for 1 hour to allow for ribosome stalling.

  • Anneal the 5'-end labeled primer to the mRNA in the reaction mixture by heating to 55°C for 3 minutes and then chilling on ice.

  • Initiate the reverse transcription reaction by adding reverse transcriptase, dNTPs, DTT, and RNase inhibitor.

  • Incubate at 37°C for 1 hour. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

  • Terminate the reaction and purify the cDNA products.

  • Analyze the cDNA products on a denaturing urea-PAGE gel alongside a sequencing ladder of the same DNA template.

  • The band corresponding to the stalled ribosome (the "toeprint") will appear as a distinct band on the gel, indicating the position of the leading edge of the ribosome.

cluster_workflow Toeprinting Workflow cluster_interpretation Interpretation A In Vitro Transcription/Translation + this compound B Ribosome Stalling A->B C Primer Annealing B->C D Reverse Transcription C->D E cDNA Synthesis Termination D->E F Urea-PAGE Analysis E->F G Identify Toeprint F->G H Stalled Ribosome I Reverse Transcriptase H->I Blocks J Toeprint Signal I->J Generates

Figure 3: Logical flow of a ribosome toeprinting experiment.
Cryo-Electron Microscopy (Cryo-EM) of this compound-Ribosome Complexes

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the this compound-ribosome complex at near-atomic resolution. This provides detailed insights into the specific molecular interactions.

General Protocol Outline:

  • Preparation of Ribosomes: Isolate high-purity 70S ribosomes from a suitable bacterial strain (e.g., E. coli or Thermus thermophilus).

  • Complex Formation: Incubate the purified ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Vitrification: Apply a small volume of the this compound-ribosome complex solution to an EM grid, blot away excess liquid, and plunge-freeze in liquid ethane to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Use specialized software (e.g., RELION, CryoSPARC) for particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D map of the complex.

  • Model Building and Analysis: Fit atomic models of the ribosome and this compound into the cryo-EM density map to analyze the specific interactions between the drug and the ribosomal components.

Applications in Drug Development

  • Lead Optimization: Understanding the precise binding interactions of this compound with the ribosome can guide the rational design of novel macrolide derivatives with improved efficacy, altered spectrum of activity, or the ability to overcome resistance mechanisms.

  • Target Validation: Studies with this compound help to further validate the bacterial ribosome as a prime target for antibiotic development.

  • Resistance Studies: this compound is used to investigate mechanisms of macrolide resistance, such as modifications of the ribosomal binding site (e.g., methylation of 23S rRNA) or efflux pumps.

  • Screening Assays: The experimental protocols described herein can be adapted for high-throughput screening of new chemical entities for their ability to inhibit bacterial protein synthesis.

Conclusion

This compound is a versatile and powerful tool for probing the function of the bacterial ribosome and the mechanism of protein synthesis. The detailed protocols and quantitative data provided in these application notes offer a foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of fundamental biological processes and the development of new antibacterial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tylosin Concentration for Selecting Transformed Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Tylosin for the selection of transformed bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically within the peptide exit tunnel. This binding event physically obstructs the passage of newly synthesized polypeptide chains, leading to a bacteriostatic effect where bacterial growth and replication are halted.[1]

Q2: What is the spectrum of activity for this compound?

This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria. This includes species such as Staphylococcus, Streptococcus, Corynebacterium, and Erysipelothrix. Its efficacy against Gram-negative bacteria is more limited.

Q3: What is a suitable starting concentration of this compound for selecting transformed E. coli?

The optimal concentration of this compound can vary depending on the E. coli strain and the specific plasmid used. A good starting point is to determine the Minimum Inhibitory Concentration (MIC) for your specific bacterial strain. As a reference, a study has reported a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml and a Minimum Bactericidal Concentration (MBC) of 25 µg/ml for this compound against E. coli strain JM83. For initial selection experiments with common laboratory strains like DH5α and BL21, a concentration range of 15-30 µg/ml can be tested.

Q4: How do I prepare a this compound stock solution?

To prepare a this compound stock solution for microbiological applications, follow this general protocol:

  • Weigh out the desired amount of this compound tartrate powder.

  • Dissolve the powder in sterile deionized water or 70% ethanol to a final concentration of 10-50 mg/mL. Ensure the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Q5: How stable is this compound in bacterial growth media?

This compound is relatively stable in solution. When preparing agar plates, it is recommended to cool the molten agar to 45-55°C before adding the this compound stock solution to prevent heat-related degradation. Once prepared, agar plates containing this compound should be stored at 4°C in the dark and used within a reasonable timeframe, ideally within 2-4 weeks, to ensure the antibiotic's efficacy. While some antibiotics are known to degrade on plates, leading to issues like satellite colonies, specific long-term stability data for this compound on agar plates is not extensively documented. It is always best practice to use freshly prepared plates for critical experiments.

Troubleshooting Guides

Problem 1: No colonies appear on the selection plate after transformation.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration The this compound concentration may be too high, killing all the cells, including the transformed ones. Determine the MIC for your specific bacterial strain and use a concentration slightly above the MIC for selection.
Inefficient Transformation The transformation protocol may not be optimal. Ensure your competent cells are of high efficiency and that the heat shock or electroporation step is performed correctly. Include a positive control (a known plasmid with the same antibiotic resistance) in your experiment to verify the transformation procedure.
Plasmid Issue The plasmid may not contain a functional this compound resistance gene, or the DNA concentration may be too low. Verify the plasmid map and ensure you are using the correct amount of DNA for the transformation.
Inactive this compound The this compound stock solution may have degraded. Prepare a fresh stock solution and/or use a new batch of this compound.
Problem 2: A lawn of bacteria grows on the selection plate.
Possible Cause Troubleshooting Step
This compound Concentration Too Low The concentration of this compound is insufficient to inhibit the growth of non-transformed bacteria. Increase the concentration of this compound in your selection plates. Performing an MIC assay will help you determine the appropriate concentration.
Inactive this compound The this compound in the plates may have degraded due to improper storage or being added to the agar when it was too hot. Prepare fresh plates with a freshly prepared this compound stock solution, ensuring the agar has cooled sufficiently before adding the antibiotic.
Incorrect Antibiotic Double-check that you have used this compound and not another antibiotic for which your plasmid does not confer resistance.
Problem 3: Satellite colonies are observed around larger colonies.

Satellite colonies are small colonies of non-transformed bacteria that grow in the "shadow" of a larger, antibiotic-resistant colony. This is often due to the breakdown of the antibiotic in the immediate vicinity of the resistant colony.

Possible Cause Troubleshooting Step
Localized Antibiotic Depletion The large, transformed colony may be breaking down the this compound in its immediate surroundings, allowing non-transformed cells to grow. Pick well-isolated colonies for further experiments and avoid picking any satellite colonies.
Suboptimal this compound Concentration A concentration of this compound that is too low may be more easily depleted locally. Consider increasing the this compound concentration in your plates.
Prolonged Incubation Incubating the plates for an extended period can increase the likelihood of satellite colony formation. Check your plates at regular intervals and pick colonies as soon as they are large enough.
Old Plates The antibiotic in older plates may have started to degrade, making it easier for satellite colonies to appear. Use freshly prepared plates for your experiments.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound via Broth Microdilution

This protocol allows you to determine the lowest concentration of this compound that inhibits the visible growth of your specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL)

  • Your bacterial strain of interest

  • Sterile 96-well microtiter plate

  • Sterile liquid growth medium (e.g., LB broth)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single colony of your bacterial strain into 5 mL of liquid growth medium and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05-0.1.

  • Prepare this compound Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium. For example, add 100 µL of media to wells 2 through 12. Add 200 µL of the appropriate this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.

  • Inoculate the Plate: Add a standardized amount of the diluted bacterial culture to each well (e.g., 5 µL), except for the sterility control well (well 12). Well 11 will be the growth control (bacteria, no antibiotic).

  • Incubate: Cover the plate and incubate at 37°C for 16-20 hours without shaking.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. You can also use a plate reader to measure the OD600 of each well.

Data Presentation:

WellThis compound Concentration (µg/mL)Bacterial Growth (Turbidity)
1100-
250-
325-
412.5+
56.25+
63.13+
71.56+
80.78+
90.39+
100.20+
110 (Growth Control)++
120 (Sterility Control)-
In this example, the MIC would be 25 µg/mL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result start Start prep_mic Prepare Bacterial Inoculum & this compound Dilutions start->prep_mic inoculate Inoculate 96-well Plate prep_mic->inoculate incubate Incubate at 37°C (16-20 hours) inoculate->incubate read_plate Observe Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic result Optimal this compound Concentration Identified determine_mic->result

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

signaling_pathway cluster_ribosome Bacterial Ribosome (70S) cluster_translation Protein Synthesis 50S 50S Subunit Inhibition Inhibition 50S->Inhibition 30S 30S Subunit mRNA mRNA mRNA->30S tRNA tRNA with Amino Acid tRNA->50S polypeptide Growing Polypeptide Chain This compound This compound This compound->50S Binds to Exit Tunnel Inhibition->polypeptide Blocks Elongation

Caption: Mechanism of Action of this compound in Bacterial Protein Synthesis Inhibition.

References

Tylosin In Vitro Antibacterial Activity: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the antibacterial activity of Tylosin in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and blocking the exit of the nascent peptide chain.[3][4] This action is primarily bacteriostatic.

Q2: What is the antibacterial spectrum of this compound?

This compound demonstrates a broad spectrum of activity against Gram-positive bacteria, including species of Staphylococcus, Streptococcus, Corynebacterium, and Clostridium. It is also highly effective against Mycoplasma species. Its activity against Gram-negative bacteria is limited, though some species like Campylobacter coli and certain spirochaetes are susceptible.

Q3: How does pH affect the stability and activity of this compound in vitro?

The stability of this compound is significantly influenced by pH. It is most stable in solutions with a pH of approximately 8.5 to 10.5. This compound is unstable in acidic conditions (pH < 4), where it can be hydrolyzed to form desmycosin, another active compound. One study indicated that this compound is most stable at pH values around 3.5 and 9.0. In a study on canine fecal microbiota, this compound increased the pH of the culture medium.

Q4: Does temperature affect this compound's stability?

Yes, temperature can impact this compound's stability. Increased temperatures can lead to significant inactivation of the antibiotic, especially outside of its optimal pH range. For storage, injectable this compound should be kept at room temperature in well-closed containers unless otherwise specified by the manufacturer.

Q5: Can the composition of the culture medium affect this compound's activity?

Yes, the components of the in vitro culture medium can influence the apparent activity of this compound. For standardized susceptibility testing, specific media such as Mueller-Hinton broth or agar are recommended to ensure reproducibility. For fastidious organisms, supplementation with blood or other specific growth factors may be necessary. The presence of certain ions or other components in complex media could potentially interact with the antibiotic, though specific examples for this compound are not extensively detailed in the provided results.

Q6: What are the known mechanisms of resistance to this compound?

Bacterial resistance to this compound can develop through several mechanisms. A primary mechanism involves mutations in the 50S ribosomal subunit's rRNA, which prevents the binding of this compound. Another significant resistance mechanism is the methylation of specific nucleotides (G748 and A2058) in the 23S rRNA, which is conferred by Erm family methyltransferases. This methylation acts synergistically to confer high-level resistance.

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

  • Possible Cause 1: Incorrect pH of the medium.

    • Troubleshooting Step: Verify that the pH of your culture medium is within the optimal range for this compound activity and stability (typically slightly alkaline). Acidic conditions can degrade the antibiotic.

  • Possible Cause 2: Inappropriate incubation temperature.

    • Troubleshooting Step: Ensure that the incubation temperature is optimal for the test organism and does not contribute to the degradation of this compound.

  • Possible Cause 3: High bacterial inoculum.

    • Troubleshooting Step: Standardize your bacterial inoculum to the recommended concentration (e.g., 1.5x10^8 CFU/mL, equivalent to a 0.5 McFarland standard) for susceptibility testing. An excessively high inoculum can lead to falsely elevated MICs.

  • Possible Cause 4: Bacterial resistance.

    • Troubleshooting Step: The bacterial strain may have acquired resistance to macrolides. Consider performing molecular testing to screen for known resistance genes (e.g., erm genes).

Issue 2: Inconsistent or non-reproducible MIC results.

  • Possible Cause 1: Variability in medium preparation.

    • Troubleshooting Step: Use a standardized and quality-controlled culture medium, such as Mueller-Hinton, for susceptibility testing to ensure consistency between experiments.

  • Possible Cause 2: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment or ensure that stored solutions are kept under appropriate conditions (e.g., protected from light, at the correct temperature) and for a limited time.

  • Possible Cause 3: Mixed bacterial culture.

    • Troubleshooting Step: Ensure that a pure culture of the test organism is used for inoculation. Streak the culture on an appropriate agar plate to check for contamination.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Mycoplasma gallisepticum1110.004 - 40.52
Mycoplasma synoviae8 Argentinean isolates, 2 standard strains--0.012
Mycoplasma hyosynoviae12--0.37 (mean)
Mycoplasma bovisNot Specified0.06 - 4--
Staphylococcus aureusNot Specified0.5 - >128--
Clostridium perfringens (Spanish strains)Not Specified-16256
Mannheimia haemolytica 119351-64-
Pasteurella multocida 44071-32-
Escherichia coli ATCC 259221-512-

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in culture medium) at a concentration of 100 times the highest final concentration to be tested.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (or another appropriate broth) into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in 50 µL per well with decreasing concentrations of this compound.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), pick 4-5 morphologically similar colonies and suspend them in a sterile broth (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader. For organisms like Mycoplasma, a color change indicator in the medium can be used to assess growth inhibition.

Visualizations

experimental_workflow Workflow for In Vitro this compound Susceptibility Testing cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-Well Plate prep_this compound->serial_dilution prep_media Prepare Culture Medium (e.g., MHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: A flowchart of the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

mechanism_of_action This compound's Mechanism of Action This compound This compound binding Binding to 23S rRNA in Peptide Exit Tunnel This compound->binding targets ribosome Bacterial 50S Ribosomal Subunit ribosome->binding inhibition Inhibition of Protein Synthesis binding->inhibition leads to bacteriostasis Bacteriostasis (Growth Inhibition) inhibition->bacteriostasis results in

References

Technical Support Center: The Impact of Serum Proteins on Tylosin Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the activity of Tylosin in cell culture environments.

Frequently Asked Questions (FAQs)

Q1: Why is serum used in cell culture media, and how can it affect my this compound experiment?

A: Serum, most commonly Fetal Bovine Serum (FBS), is a critical supplement in cell culture media as it provides a complex mixture of growth factors, hormones, and attachment factors essential for the growth and maintenance of many cell lines. However, serum also contains abundant proteins, such as albumin and alpha-1-acid glycoprotein, which can bind to therapeutic compounds like this compound.[1] This binding can sequester the antibiotic, reducing its free concentration in the media and potentially lowering its antimicrobial activity against target pathogens within the cell culture system.[2]

Q2: What is protein binding, and how much does this compound bind to serum proteins?

A: Protein binding refers to the reversible interaction of a drug with proteins in plasma or serum. Only the unbound or "free" fraction of a drug is generally considered to be pharmacologically active. The macrolide class of antibiotics, which includes this compound, is known to bind to plasma proteins.[1] One in vitro study reported that this compound has a moderate affinity for plasma proteins, with a binding percentage of approximately 19.3% in plasma.[3] It's important to note that the protein concentration and composition in standard cell culture media (e.g., with 10% FBS) are lower than in whole plasma, which may result in a lower overall percentage of bound this compound in a typical in vitro assay.[4]

Q3: Can the presence of serum ever enhance the activity of an antimicrobial agent?

A: While protein binding typically reduces the activity of an antimicrobial, some studies have reported unexpected enhancement of activity in the presence of FBS. For instance, one study found that the activity of certain antimicrobial polymers against S. aureus was significantly enhanced in the presence of 40% FBS. Although this is not the expected outcome for most antibiotics, it highlights the complex and sometimes unpredictable nature of interactions between antimicrobials, serum components, and bacteria.

Q4: Are there specific components in Fetal Bovine Serum (FBS) that I should be aware of?

A: Yes, the composition of FBS is different from adult bovine serum. Research has shown that some antimicrobial peptides are inhibited by a complex of albumin and α1-antitrypsin that is present in fetal serum but not in adult serum. This suggests that the specific type of serum used can have different effects on the activity of your compound.

Troubleshooting Guides

Problem: My this compound activity is lower than expected in cell culture compared to broth-based assays.

Possible Cause Troubleshooting Step
Protein Binding Serum proteins in your cell culture medium are likely binding to this compound, reducing the free, active concentration of the antibiotic.
1. Quantify the Effect: Perform a Minimum Inhibitory Concentration (MIC) assay with varying concentrations of serum (e.g., 0%, 5%, 10%, 20% FBS) to determine the extent of the inhibition.
2. Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum concentration during the this compound treatment period.
3. Use Serum-Free Media: If possible, adapt your cells to a serum-free medium for the duration of the experiment.
4. Calculate Free Concentration: Based on published binding percentages, estimate the free concentration of this compound in your media and adjust the total concentration accordingly.
Drug Degradation This compound may be less stable in the complex environment of cell culture medium over the course of a long incubation period.
1. Time-Course Experiment: Measure the concentration of this compound in your media at different time points to assess its stability.
2. Replenish Media: Consider a partial or full media change during the experiment to replenish the this compound concentration.

Problem: I am observing inconsistent or variable MIC results for this compound in my cell culture experiments.

Possible Cause Troubleshooting Step
Variability in Serum Lots Different lots of FBS can have varying protein compositions and concentrations, leading to inconsistent protein binding and variable this compound activity.
1. Test New Lots: Before starting a large-scale experiment, test each new lot of FBS to ensure consistency.
2. Purchase in Bulk: Purchase a large single lot of FBS for the entire series of experiments to minimize variability.
Inoculum Effect The initial concentration of bacteria can influence the apparent MIC. A higher bacterial load may require a higher concentration of this compound to inhibit growth.
1. Standardize Inoculum: Ensure that you are using a standardized and consistent bacterial inoculum for every experiment, typically 5 x 10^5 CFU/mL for broth microdilution methods.
Cell Culture Conditions The health and density of your cell monolayer can impact bacterial growth and the local environment, potentially affecting this compound's activity.
1. Monitor Cell Health: Ensure your cells are healthy and at a consistent confluency for each experiment.
2. Control for pH: Monitor and control the pH of your culture medium, as pH shifts can affect both bacterial growth and antibiotic activity.

Quantitative Data

Table 1: In Vitro Protein Binding of this compound

Matrix Protein Binding (%) Reference
Plasma19.3%
Milk30.2%

Note: This data is from a study in ewes and may not directly translate to the protein composition of Fetal Bovine Serum in cell culture media, but it provides a useful estimate of this compound's binding affinity.

Table 2: Illustrative Examples of FBS Impact on Other Antimicrobials

Antimicrobial Agent Organism Effect of FBS Reference
Antimicrobial Peptides (e.g., TP4, LL37)E. coliInhibition of Activity
Cationic PolymersS. aureusEnhancement of Activity
AminoglycosidesP. aeruginosaEnhanced Efficacy in 3-D cell model
ColistinP. aeruginosaReduced Efficacy in 3-D cell model

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound in the Presence of Serum

This protocol is adapted from standard broth microdilution methods.

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain of interest overnight in a suitable broth (e.g., Tryptic Soy Broth).

    • Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform a two-fold serial dilution of this compound in your chosen cell culture medium containing the desired concentration of serum (e.g., 10% FBS). The final concentrations should bracket the expected MIC.

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of each this compound dilution to the appropriate wells.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and medium with serum, no this compound) and a negative control (medium with serum, no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in an appropriate atmosphere (e.g., 5% CO2 if required for the cell line, although this is a cell-free assay).

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol 2: Assessing this compound Binding to Serum Proteins (Equilibrium Dialysis)

  • Prepare Dialysis Unit:

    • Hydrate a semi-permeable dialysis membrane (with a molecular weight cut-off that retains proteins but allows free passage of this compound, e.g., 5-10 kDa) according to the manufacturer's instructions.

    • Assemble the dialysis unit with two chambers separated by the membrane.

  • Sample Preparation:

    • In one chamber, place a known concentration of this compound dissolved in cell culture medium containing the desired concentration of serum (e.g., 10% FBS).

    • In the other chamber, place the same volume of cell culture medium with serum but without this compound.

  • Equilibration:

    • Allow the system to equilibrate for a set period (e.g., 18-24 hours) at a controlled temperature (e.g., 37°C) with gentle agitation. During this time, the unbound this compound will diffuse across the membrane until its concentration is equal in both chambers.

  • Analysis:

    • After equilibration, carefully sample the solution from both chambers.

    • Measure the concentration of this compound in both chambers using a suitable analytical method (e.g., HPLC).

  • Calculation:

    • The concentration of this compound in the protein-free chamber represents the free (unbound) drug concentration.

    • The concentration in the protein-containing chamber represents the total drug concentration (bound + unbound).

    • Calculate the percentage of protein binding using the formula: % Bound = [(Total Conc. - Free Conc.) / Total Conc.] * 100

Visualizations

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Stock_this compound Prepare this compound Stock Solution Serial_Dilution Create 2-fold serial dilutions of this compound in media + serum Stock_this compound->Serial_Dilution Add_this compound Add 50µL of This compound dilutions Serial_Dilution->Add_this compound Bacterial_Culture Prepare standardized bacterial inoculum (5x10^5 CFU/mL) Add_Bacteria Add 50µL of bacterial inoculum Bacterial_Culture->Add_Bacteria Incubate Incubate at 37°C for 18-24 hours Add_this compound->Incubate Controls Include positive (no drug) and negative (no bacteria) controls Read_Results Read Results: Visual inspection or OD600 Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination of this compound in the presence of serum.

G Total_this compound Total this compound in Culture Media Bound_this compound Bound this compound (Inactive) Total_this compound->Bound_this compound Free_this compound Free this compound (Active) Total_this compound->Free_this compound Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_this compound Binds to Bacteria Target Bacteria Free_this compound->Bacteria Acts on Inhibition Bacterial Inhibition Bacteria->Inhibition

Caption: Impact of serum protein binding on this compound availability.

References

Technical Support Center: Preventing Tylosin Precipitation in Complex Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Tylosin in complex media formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in complex media?

This compound is a macrolide antibiotic commonly used in veterinary medicine and as a selective agent in cell culture and microbiology. It is a weakly basic compound with a pKa of approximately 7.1. This means its solubility is highly dependent on the pH of the solution. In acidic conditions (pH below 7.1), this compound is protonated and exists as a more soluble salt (e.g., this compound tartrate). As the pH approaches its pKa and becomes neutral or alkaline, this compound becomes less protonated and its free base form, which is less water-soluble, predominates, leading to precipitation. Complex media often have a pH in the neutral range (7.0-7.4) and contain various components like salts, amino acids, and peptides that can interact with this compound and further reduce its solubility.

Q2: What are the main factors that influence this compound solubility and stability in media?

Several factors can influence the solubility and stability of this compound in complex media:

  • pH: This is the most critical factor. This compound is significantly more soluble in acidic conditions.

  • Temperature: While heating can initially increase the dissolution rate, prolonged exposure to high temperatures, especially during autoclaving, can lead to the degradation of this compound.

  • Presence of Divalent Cations: Ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are common in complex media, can form insoluble salts with this compound, leading to precipitation.

  • High Salt Concentrations: High concentrations of salts in the media can decrease the solubility of this compound through the "salting-out" effect.

  • Interactions with Media Components: Certain components of complex media, such as proteins and peptides, can potentially bind to this compound and affect its availability and solubility.

Q3: Can I autoclave my media after adding this compound?

It is generally not recommended to autoclave media containing this compound. The high temperatures and pressures of autoclaving can lead to the chemical degradation of the antibiotic, reducing its efficacy. The preferred method for sterilizing this compound-containing media is by filter sterilization.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in complex media.

Problem Potential Cause(s) Recommended Solution(s)
This compound precipitates immediately upon addition to the media. The pH of the media is too high (neutral or alkaline).Prepare a concentrated stock solution of this compound in a slightly acidic solvent (e.g., water adjusted to pH 5-6 with a suitable acid like HCl). Add the stock solution to the media while stirring.
This compound precipitates over time after being dissolved in the media. The final pH of the media is not optimal for this compound solubility. The media contains high concentrations of divalent cations or salts.Adjust the final pH of the media to a slightly acidic range (e.g., pH 6.5-6.8), if compatible with your experimental needs. Consider using a media formulation with lower concentrations of divalent cations.
Loss of antibiotic activity after media preparation. Degradation of this compound due to high temperatures (autoclaving) or prolonged exposure to non-optimal pH.Sterilize the this compound stock solution and the media separately by filtration (0.22 µm filter). Aseptically add the sterile this compound stock to the sterile media just before use.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound leading to variable antibiotic concentrations.Ensure complete dissolution of the this compound stock solution before adding it to the media. Visually inspect the final media for any signs of precipitation before use.

Quantitative Data

Table 1: Solubility of this compound Tartrate at Different pH Values

pHSolubility (mg/mL)
5.0> 500
6.0~ 200
7.0~ 5
7.4~ 1
8.0< 0.5

Note: Data is approximate and can vary based on the specific salt form of this compound and the composition of the solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

  • Weigh the desired amount of this compound tartrate powder.

  • Add a small volume of sterile, deionized water.

  • If necessary, adjust the pH of the solution to 5.0-6.0 by adding a small amount of 1M HCl dropwise while stirring. This will aid in complete dissolution.

  • Once the this compound is completely dissolved, bring the solution to the final desired volume with sterile, deionized water.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the sterile stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of this compound-Containing Complex Media

  • Prepare the complex media according to the manufacturer's instructions or your laboratory's protocol.

  • Sterilize the media by autoclaving or filtration.

  • Allow the media to cool to room temperature.

  • Aseptically add the required volume of the sterile this compound stock solution to the sterile media to achieve the desired final concentration.

  • Mix the media thoroughly by gentle swirling.

  • The final pH of the media should be checked and, if necessary, adjusted to a range that maintains this compound solubility and is compatible with the intended application.

Visualizations

Tylosin_Precipitation_Pathway cluster_this compound This compound Properties cluster_Media Complex Media Conditions cluster_Outcome Result This compound This compound (Weak Base) pKa ~ 7.1 Precipitation This compound Precipitation (Formation of Insoluble Free Base) This compound->Precipitation Increased Proportion pH Neutral to Alkaline pH (≥ 7.1) pH->Precipitation Promotes Divalent_Cations High [Divalent Cations] (e.g., Ca²⁺, Mg²⁺) Divalent_Cations->Precipitation Forms Insoluble Salts

Caption: Factors leading to this compound precipitation in complex media.

Tylosin_Media_Prep_Workflow start Start prepare_media 1. Prepare Complex Media start->prepare_media sterilize_media 2. Sterilize Media (Autoclave or Filter) prepare_media->sterilize_media cool_media 3. Cool Media to Room Temperature sterilize_media->cool_media add_this compound 6. Aseptically Add this compound Stock to Media cool_media->add_this compound prepare_this compound 4. Prepare this compound Stock (pH 5-6) sterilize_this compound 5. Filter Sterilize This compound Stock (0.22 µm) prepare_this compound->sterilize_this compound sterilize_this compound->add_this compound mix 7. Mix Thoroughly add_this compound->mix end End: Media Ready for Use mix->end

Caption: Recommended workflow for preparing this compound-containing media.

Technical Support Center: Optimizing Tylosin Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Tylosin for long-term experiments by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability?

A1: The stability of this compound is highly dependent on the pH of the solution. Generally, this compound solutions are considered stable within a pH range of 4 to 9.[1] More specifically, this compound shows maximum stability at approximately pH 3.5 and 9.0.[2] For this compound tartrate solutions in water at 22°C, a pH range of 5.7 to 6.7 is recommended for stability lasting at least one month.[3] For another form, Tylvalosin this compound powder, the optimal stability is observed between pH 5 and 7.[4]

Q2: What happens to this compound outside of its optimal pH range?

A2: Outside of its stable pH range, this compound undergoes degradation. In acidic conditions with a pH below 4, this compound A can convert into the active compound desmycosin (this compound B).[1] In neutral to alkaline environments, this compound A can form this compound A aldol and other degradation products. Highly acidic (pH 3) and alkaline (pH 11) conditions can lead to significant natural degradation.

Q3: Can I use common cell culture media to dissolve this compound for my long-term experiment?

A3: While you can dissolve this compound in cell culture media, it's crucial to consider the buffering system of the media. Many standard media use a sodium bicarbonate buffer, which requires a controlled CO₂ environment to maintain a stable pH. Fluctuations in CO₂ can alter the media's pH, potentially affecting this compound's stability. For long-term experiments, it may be beneficial to use a medium supplemented with a non-volatile buffer like HEPES to ensure better pH control.

Q4: What type of buffer should I use to maintain a stable pH for my this compound solution?

A4: The choice of buffer depends on your target pH range and experimental system. For mammalian cell culture, zwitterionic buffers like HEPES (useful pH range 6.8-8.2) are common choices as they are effective at maintaining physiological pH. Other "Good's Buffers" such as MOPS (pH 6.5-7.9) and MES (pH 5.5-6.7) can also be considered depending on the specific pH you need to maintain. Phosphate and citrate buffers are also commonly used to maintain pH in the optimal range of 5-7 for this compound solutions.

Q5: How should I prepare and store a this compound stock solution to ensure its stability?

A5: For a stable stock solution, dissolve this compound tartrate powder in Milli-Q water and adjust the pH to between 5.7 and 6.7. This solution is reported to be stable for at least one month when stored at 22°C. For longer-term storage, it is generally recommended to store stock solutions at 2-8°C. It is also possible to dissolve this compound in DMSO.

Data Summary: pH-Dependent Stability of this compound

This compound FormpH RangeTemperatureDurationStability Notes
This compound~3.5 and ~9.0Not SpecifiedNot SpecifiedMost stable.
This compound4 - 9Not SpecifiedNot SpecifiedGenerally stable.
This compound Tartrate5.7 - 6.722°CAt least 1 monthIn Milli-Q water.
Tylvalosin this compound5 - 7Not SpecifiedNot SpecifiedOptimal for stability.
This compound A6.0, 7.0, 8.020°C3 daysStable in potassium phosphate buffers.
This compound A< 4Not SpecifiedNot SpecifiedConverts to desmycosin (this compound B).
This compound ANeutral to AlkalineNot SpecifiedNot SpecifiedForms this compound A aldol.

Experimental Protocol: Preparation of a pH-Adjusted this compound Solution

This protocol details the preparation of a 1 mg/mL this compound stock solution in a buffered saline solution, suitable for use in mammalian cell culture.

Materials:

  • This compound tartrate powder

  • Phosphate-Buffered Saline (PBS), sterile

  • HEPES buffer solution (1M), sterile

  • Hydrochloric acid (HCl), 0.1M, sterile

  • Sodium hydroxide (NaOH), 0.1M, sterile

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile filters (0.22 µm)

  • pH meter

Procedure:

  • Prepare Buffered Saline: In a sterile 50 mL conical tube, add a sufficient volume of sterile PBS. Add HEPES buffer to a final concentration of 25 mM. Mix well.

  • Weigh this compound: Accurately weigh the required amount of this compound tartrate powder to prepare a 1 mg/mL solution.

  • Dissolve this compound: Aseptically add the this compound powder to the HEPES-buffered PBS. Vortex gently until the powder is completely dissolved.

  • Measure pH: Calibrate the pH meter according to the manufacturer's instructions. Aseptically transfer a small aliquot of the this compound solution to a separate sterile tube for pH measurement.

  • Adjust pH: Adjust the pH of the this compound solution to your target range (e.g., pH 7.2-7.4 for physiological relevance) using sterile 0.1M HCl or 0.1M NaOH. Add the acid or base dropwise while continuously monitoring the pH.

  • Sterile Filtration: Once the target pH is achieved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Storage: Store the final sterile this compound solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C, though stability under these conditions should be validated for your specific experimental duration.

Visual Guides

Tylosin_Troubleshooting_Workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_storage Storage & Use cluster_troubleshoot Troubleshooting start Start: Prepare this compound Solution dissolve Dissolve this compound in appropriate solvent (e.g., water, buffer, DMSO) start->dissolve ph_measure Measure initial pH dissolve->ph_measure check_ph Is pH within optimal range? (e.g., 5.7-6.7 for Tartrate) ph_measure->check_ph adjust_ph Adjust pH using sterile acid/base check_ph->adjust_ph No sterile_filter Sterile filter the solution check_ph->sterile_filter Yes adjust_ph->ph_measure store Store appropriately (e.g., 2-8°C or -20°C) sterile_filter->store use Use in experiment store->use instability Observe signs of instability? (e.g., precipitation, color change, loss of activity) use->instability recheck_ph Re-check pH of the solution instability->recheck_ph Yes check_storage Verify storage conditions (temperature, light exposure) instability->check_storage No, pH is stable recheck_ph->adjust_ph new_solution Prepare fresh solution check_storage->new_solution new_solution->start

Caption: Troubleshooting workflow for preparing and maintaining stable this compound solutions.

Tylosin_Degradation_Pathway cluster_acidic Acidic Conditions (pH < 4) cluster_neutral_alkaline Neutral to Alkaline Conditions TylosinA This compound A Desmycosin Desmycosin (this compound B) TylosinA->Desmycosin Hydrolysis of mycarose sugar Aldol This compound A Aldol TylosinA->Aldol Aldol Addition Other Other Degradation Products Aldol->Other

Caption: Simplified degradation pathway of this compound A under different pH conditions.

References

Technical Support Center: Method Refinement for Consistent Tylosin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tylosin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Which international guidelines should I follow for this compound susceptibility testing?

A1: The primary guidelines for veterinary antimicrobial susceptibility testing, including for this compound, are published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For veterinary-specific breakpoints, the CLSI VET01S document is a key reference. It is crucial to consult the latest versions of these documents for the most up-to-date protocols and interpretive criteria.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound Tartrate is soluble in water. For preparing stock solutions, a mixture of acetonitrile and water (1:1) can also be used. It is recommended to prepare stock solutions fresh before use. For ease of use, commercially available sterile-filtered solutions of this compound Tartrate are also available.[1][2]

Q3: Are there specific considerations for testing Mycoplasma species against this compound?

A3: Yes, Mycoplasma testing requires specialized media, such as Frey's broth medium supplemented with swine serum. The broth microdilution method is commonly used, with MIC values determined by observing the lowest concentration that prevents a color change in the broth, which indicates inhibition of metabolic activity. Incubation times are also typically longer than for conventional bacteria.

Q4: What are the common resistance mechanisms to this compound?

A4: The primary mechanism of action for this compound, a macrolide antibiotic, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Resistance is commonly attributed to mutations in the 50S rRNA, which prevents this compound from binding effectively, allowing protein synthesis to proceed.[2]

Q5: Can I use human breakpoints for interpreting this compound susceptibility results for animal isolates?

A5: It is not recommended. Whenever available, veterinary-specific breakpoints from sources like CLSI VET01S should be used as they are based on animal-specific pharmacology and clinical data. Human breakpoints may not accurately predict clinical outcomes in animals.

Troubleshooting Guides

Inconsistent results in this compound susceptibility testing can arise from various factors. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible CauseRecommended Action
Inaccurate Inoculum Density Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard for broth microdilution. A higher than intended inoculum can lead to falsely elevated MICs.
This compound Stock Solution Degradation Prepare fresh this compound stock solutions for each experiment. If using a pre-made solution, ensure it has been stored correctly at 2-8°C and is within its expiration date.[2]
Improper Serial Dilutions Review the dilution series preparation. Ensure accurate pipetting and thorough mixing at each dilution step to avoid errors in the final concentrations.
Contamination or Mixed Culture Streak the inoculum on an appropriate agar plate to check for purity. A mixed culture can lead to inconsistent and uninterpretable MIC results.
Issue 2: Inconsistent Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
Possible CauseRecommended Action
Incorrect Media Preparation Use Mueller-Hinton Agar (MHA) from a reputable source. Ensure the agar has a uniform depth of 4 mm and a pH between 7.2 and 7.4. For fastidious organisms, supplement the MHA as recommended by CLSI or EUCAST.
Improper Disk Storage and Handling Store this compound disks at the recommended temperature (-20°C to 8°C) and allow them to come to room temperature before opening the container to prevent condensation. Ensure the disks are firmly pressed onto the agar surface.
Incorrect Incubation Conditions Incubate plates at 35°C ± 2°C for 16-20 hours for most bacteria. For specific organisms like Staphylococcus spp., testing at temperatures above 35°C may not detect resistance. Some bacteria may require a CO2-enriched atmosphere.[3]
Subjective Zone Reading Measure the zone of complete inhibition with a calibrated ruler or caliper. In cases of "fuzzy" zone edges or swarming growth, refer to CLSI/EUCAST guidelines for specific reading instructions.

Quantitative Data Summary

Table 1: Quality Control (QC) Ranges for this compound Susceptibility Testing
QC StrainMethodAntimicrobial ConcentrationAcceptable Range
Staphylococcus aureus ATCC® 29213Broth MicrodilutionThis compound0.5 - 4 µg/mL
Enterococcus faecalis ATCC® 29212Broth MicrodilutionThis compound1 - 8 µg/mL
Staphylococcus aureus ATCC® 25923Disk Diffusion30 µg this compound disk18 - 26 mm

Note: These QC ranges are based on CLSI guidelines. Users should always refer to the latest version of the relevant CLSI documents (e.g., VET01S) for the most current information.

Table 2: Representative this compound MIC Values for Selected Pathogens
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Mycoplasma gallisepticum0.520.004 - 4
Mycoplasma hyopneumoniae--0.015 - 0.3
Streptococcus pneumoniae--0.125 - 64

Note: MIC values can vary significantly between studies and geographic locations. This table provides representative data and should not be used as a substitute for performing susceptibility testing on specific clinical isolates.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing for this compound
  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound Tartrate powder.

    • Dissolve in sterile deionized water to a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of this compound concentrations.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without this compound) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Disk Diffusion Susceptibility Testing for this compound
  • Inoculum Preparation:

    • Prepare an inoculum as described in step 3 of the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of this compound Disks:

    • Aseptically apply a 30 µg this compound disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.

    • Interpret the results as Susceptible, Intermediate, or Resistant based on the interpretive criteria provided in the latest CLSI VET01S document.

Visualizations

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1280 µg/mL) prep_plate Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Plate with Standardized Bacteria prep_plate->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar prep_inoculum->streak_plate apply_disk Apply 30 µg this compound Disk streak_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret using CLSI/EUCAST Breakpoints measure_zone->interpret

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

troubleshooting_workflow start Inconsistent this compound AST Results check_inoculum Verify Inoculum Density (0.5 McFarland)? start->check_inoculum check_media Check Media Quality (pH, depth, type)? check_inoculum->check_media [Yes] adjust_inoculum Adjust Inoculum and Repeat Test check_inoculum->adjust_inoculum [No] check_this compound Check this compound Stock/Disk Integrity? check_media->check_this compound [Yes] prepare_new_media Prepare Fresh Media and Repeat Test check_media->prepare_new_media [No] check_incubation Verify Incubation Conditions? check_this compound->check_incubation [Yes] use_new_this compound Use New this compound Stock/Disks and Repeat Test check_this compound->use_new_this compound [No] check_purity Check Culture Purity? check_incubation->check_purity [Yes] correct_incubation Correct Incubation and Repeat Test check_incubation->correct_incubation [No] re_isolate Re-isolate Pure Culture and Repeat Test check_purity->re_isolate [No] consistent_results Consistent Results check_purity->consistent_results [Yes] adjust_inoculum->start prepare_new_media->start use_new_this compound->start correct_incubation->start re_isolate->start

Caption: Troubleshooting workflow for inconsistent this compound AST results.

References

Degradation kinetics of Tylosin under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Tylosin under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing this compound's stability?

A1: this compound's stability is primarily influenced by pH, temperature, and exposure to light. It is a macrolide antibiotic that is susceptible to degradation under various environmental and storage conditions.[1][2]

Q2: How does pH affect the stability of this compound?

A2: this compound is most stable in solutions with a pH of approximately 3.5 and 9.0.[3] Outside of this range, significant inactivation of the antibiotic is observed.[3] In acidic media (below pH 4), this compound A can be converted to Desmycosin (this compound B).[4] In neutral and alkaline media, this compound A aldol and other polar degradation products are formed.

Q3: What is the effect of temperature on this compound degradation?

A3: Increased temperature accelerates the degradation of this compound. For instance, significant degradation of this compound A (~96%) was observed in an aqueous solution after heating at 100°C for 90 minutes. Even at room temperature (27°C), significant degradation (~47%) was noted in a honey sample over one year. In soil, the half-life of this compound was found to be approximately 2 days at 20°C and 30°C.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light. Exposure to ultraviolet or direct sunlight can lead to a significant loss of activity, necessitating that solutions be protected from light during preparation, storage, and application. In one study, this compound A had a half-life of 200 days in water when exposed to light, while only 6% degraded in the dark over the same period.

Q5: What are the known degradation products of this compound?

A5: Under various conditions, this compound A can degrade into several products, including:

  • Desmycosin (this compound B): Formed in acidic conditions.

  • Relomycin (this compound D): Another potential degradation product.

  • Dihydrodesmycosin: Identified as a degradate.

  • This compound A-Aldol: Forms in neutral and alkaline conditions.

  • 5-O-mycaminosyltylonolide (OMT) and lactenocin: Tentatively identified after heating in water and honey.

Troubleshooting Guide

Problem: I am observing rapid degradation of my this compound stock solution.

  • Possible Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Check pH: Ensure the pH of your solution is within the stable range of 4-9. For optimal stability, aim for a pH of around 3.5 or 9.0.

    • Verify Storage Temperature: Store stock solutions at the recommended temperature, typically 2-8°C for short-term storage or frozen for long-term stability. Avoid repeated freeze-thaw cycles. Standard room temperature storage is generally at 25°C (77°F), with excursions permitted up to 40°C, but moisture should be avoided.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

Problem: My experimental results for this compound degradation are not reproducible.

  • Possible Cause: Inconsistent experimental parameters or matrix effects.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters, including temperature, pH, buffer type and concentration, and ionic strength, are consistent across all experiments.

    • Consider Matrix Effects: The degradation of this compound can be significantly influenced by the matrix (e.g., water, soil, honey, manure). Degradation rates and products may differ between simple aqueous solutions and complex matrices.

    • Control for Microbial Contamination: If not studying biodegradation, ensure your solutions are sterile, as microorganisms can contribute to degradation.

Problem: I am having difficulty identifying this compound degradation products.

  • Possible Cause: Inadequate analytical methodology.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing this compound and its degradation products. You may need to optimize the mobile phase, column, and detection wavelength to achieve adequate separation and sensitivity. A common detection wavelength for this compound is around 280-288 nm.

    • Utilize Mass Spectrometry: For definitive identification of unknown degradation products, couple your HPLC system with a mass spectrometer (LC-MS). This will provide molecular weight and fragmentation data to help elucidate the structures of the degradants.

Data Presentation

Table 1: Summary of this compound Degradation under Different Conditions

ConditionMatrixObservationReference
pH Aqueous SolutionMost stable at pH ~3.5 and 9.0.
Aqueous SolutionBelow pH 4, converts to Desmycosin (this compound B).
Aqueous SolutionIn neutral and alkaline media, forms this compound A aldol.
Temperature Aqueous Solution~96% degradation at 100°C for 90 min.
Honey~47% degradation at 27°C for one year.
SoilHalf-life of ~2 days at 20°C and 30°C.
Light WaterHalf-life of 200 days in light vs. 6% degradation in dark.
SolutionsSignificant loss of activity under UV or direct sunlight.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile under various stress conditions, consistent with ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 1.0 M HCl.

    • Incubate the mixture at room temperature and at an elevated temperature (e.g., 75°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 1.0 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 1.0 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic degradation, neutralizing with 1.0 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% or 15% H₂O₂).

    • Incubate at room temperature for a defined period (e.g., 24 hours), taking samples at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a thermostatically controlled oven at a high temperature (e.g., 100°C) for a set duration (e.g., 6 and 24 hours).

    • Sample at different intervals and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a specified period.

    • Simultaneously, keep a control sample in the dark.

    • Analyze samples from both conditions by HPLC at various time points.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., 2.8). Detection is typically performed using a UV detector at approximately 288 nm.

    • Quantify the amount of remaining this compound and identify any degradation products by comparing retention times with standards or by using LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 1.0 M HCl) start->acid base Alkaline Hydrolysis (e.g., 1.0 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 100°C) start->thermal photo Photolytic Stress (UV/Sunlight) start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknowns

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_acid Acidic Conditions (pH < 4) cluster_neutral_alkaline Neutral/Alkaline Conditions cluster_environmental Environmental Degradation TylosinA This compound A Desmycosin Desmycosin (this compound B) TylosinA->Desmycosin Hydrolysis Aldol This compound A Aldol TylosinA->Aldol Aldol Reaction Relomycin Relomycin (this compound D) TylosinA->Relomycin Dihydro Dihydrodesmycosin TylosinA->Dihydro Polar Other Polar Degradants Aldol->Polar

Caption: Simplified degradation pathways of this compound A.

References

Validation & Comparative

Tylosin vs. Tilmicosin: A Comparative Efficacy Study Against Mycoplasma

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers and drug development professionals on the performance of two critical macrolide antibiotics in combating Mycoplasma infections.

In the realm of veterinary medicine, particularly in poultry and swine, infections caused by Mycoplasma species remain a significant challenge, leading to substantial economic losses. The macrolide antibiotics, Tylosin and its semi-synthetic derivative Tilmicosin, are mainstays in the control and treatment of these infections. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

In Vitro Efficacy: A Quantitative Comparison

The primary measure of an antibiotic's in vitro efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. Data from various studies have been compiled to compare the MICs of this compound and Tilmicosin against key Mycoplasma species.

Minimum Inhibitory Concentration (MIC) Data

Tilmicosin often demonstrates a lower MIC than this compound against certain strains of Mycoplasma gallisepticum (MG) and Mycoplasma synoviae (MS).[1] For four out of six MG strains tested in one study, tilmicosin showed a slightly lower MIC than this compound.[1] Another study found that the most effective antibiotic tested was tilmicosin, with the lowest MIC values against MG and MS isolates.[2] However, MIC ranges can be wide and overlapping, with some strains showing higher MICs for tilmicosin.[1][3]

The following tables summarize the MIC data from multiple studies, providing a comparative overview of the two drugs' activity.

Table 1: Comparative MIC Values (µg/mL) for this compound vs. Tilmicosin against Mycoplasma gallisepticum (MG)

Study/IsolatesAntibioticMIC RangeMIC₅₀MIC₉₀
111 MG StrainsThis compound0.004 - 40.52
MG IsolatesThis compound0.25 - 16--
MG IsolatesTilmicosin0.00781 - 16--
5 Thai MG IsolatesTilmicosin-12.5 (mean)-
Italian MG Isolates (2010-2020)This compound0.5 - >32--
Italian MG Isolates (2010-2020)TilmicosinHigh values (≥32) in some resistant strains--

Table 2: Comparative MIC Values (µg/mL) for this compound vs. Tilmicosin against Mycoplasma synoviae (MS)

Study/IsolatesAntibioticMIC RangeMIC₅₀MIC₉₀
MS IsolatesThis compound0.125 - 16--
MS IsolatesTilmicosin0.03125 - 16--
European MS StrainsThis compound-≤0.25-
European MS StrainsTilmicosin-≤0.25-
UK MS StrainThis compound--0.06 (MMC₉₀)
UK MS StrainTilmicosin--2 (MMC₉₀)

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MMC refers to Minimum Mycoplasmacidal Concentration.

In Vivo Efficacy: Clinical and Pathological Outcomes

While in vitro data provides a baseline for antibiotic potency, in vivo studies are crucial for evaluating clinical efficacy. Both this compound and Tilmicosin have demonstrated significant effectiveness in treating experimental Mycoplasma gallisepticum infections in chickens.

In one study, both antibiotics, when administered in drinking water, significantly reduced clinical respiratory signs, macroscopic lesions in the respiratory organs, and M. gallisepticum numbers in the respiratory tract compared to an untreated control group. The treated groups also showed higher weight gains.

Interestingly, a higher dose of this compound (100 mg/kg body weight) was not found to be more clinically efficacious than a lower dose (35 mg/kg). For Tilmicosin, a dose of 20 mg/kg body weight resulted in significantly fewer respiratory tract lesions compared to a 10 mg/kg dose, suggesting it as the more recommended treatment scheme for clinical outbreaks.

In a separate study, Tilmicosin treatment at higher doses was successful in preventing the re-isolation of M. gallisepticum from infected chicks, a feat not achieved by the this compound-treated group or the low-dose Tilmicosin group.

Mechanism of Action: Protein Synthesis Inhibition

This compound and Tilmicosin are both 16-membered macrolide antibiotics. Their mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center, and interfere with the process of translocation. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of the bacteria. A key feature of macrolides is their ability to be actively concentrated within leukocytes, which helps in transporting the drug to the site of infection.

Mechanism of Macrolide Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis mRNA mRNA mRNA->30S_subunit Translates tRNA Peptidyl-tRNA tRNA->50S_subunit Translocates Macrolide This compound / Tilmicosin Macrolide->50S_subunit Binds to P site Inhibition->Protein_Synthesis Blocks Translocation

Caption: Mechanism of action for this compound and Tilmicosin on the bacterial ribosome.

Experimental Protocols

Standardized methods are critical for the reliable determination of antibiotic susceptibility. The following outlines the typical methodology for assessing the in vitro efficacy of this compound and Tilmicosin against Mycoplasma.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent. This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate.

1. Preparation of Inoculum:

  • Mycoplasma isolates are cultured in a suitable broth medium (e.g., Frey's medium) until they reach the logarithmic phase of growth.

  • The culture is then diluted to a standardized concentration, typically in the range of 10³ to 10⁵ color changing units (CCU)/mL.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of this compound and Tilmicosin are prepared.

  • Two-fold serial dilutions of each antibiotic are made in the broth medium within the wells of a 96-well microtiter plate to achieve a range of final concentrations.

3. Inoculation and Incubation:

  • Each well containing the diluted antibiotic is inoculated with the standardized Mycoplasma suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no inoculum).

  • The plates are sealed and incubated at 37°C in a 5% CO₂ atmosphere for a period suitable for the growth of the Mycoplasma species, which can be up to 14 days.

4. Interpretation of Results:

  • Growth is typically indicated by a color change in the medium due to metabolic activity (e.g., a pH indicator turning from red to yellow).

  • The MIC is recorded as the lowest concentration of the antibiotic at which no visible growth or color change is observed.

Experimental Workflow: In Vivo Efficacy Comparison Start Start Infection Infect Broiler Chicks with M. gallisepticum Start->Infection Grouping Divide into Treatment Groups Infection->Grouping Tylosin_Group Group A: This compound in Drinking Water Grouping->Tylosin_Group Tilmicosin_Group Group B: Tilmicosin in Drinking Water Grouping->Tilmicosin_Group Control_Group Group C: Infected, Untreated Control Grouping->Control_Group Uninfected_Group Group D: Uninfected, Untreated Control Grouping->Uninfected_Group Monitoring Monitor Daily: - Clinical Signs - Mortality - Weight Gain Tylosin_Group->Monitoring Tilmicosin_Group->Monitoring Control_Group->Monitoring Uninfected_Group->Monitoring Necropsy Necropsy at Study End Monitoring->Necropsy Evaluation Evaluate: - Macroscopic Lesion Scores - M. gallisepticum Re-isolation - Serology Necropsy->Evaluation Analysis Statistical Analysis of Data Evaluation->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for in vivo comparison studies.

Resistance Development

The emergence of antimicrobial resistance is a significant concern in veterinary medicine. For macrolides, resistance in Mycoplasma can develop through mutations in the 23S rRNA gene, which is the binding site for these antibiotics. Some studies have noted that resistance to Tilmicosin may develop more readily in vitro than to this compound. The monitoring of MIC values over time is crucial to track trends in susceptibility and guide appropriate antimicrobial use.

Conclusion

Both this compound and Tilmicosin are effective macrolide antibiotics for the control of Mycoplasma infections.

  • In Vitro: Tilmicosin frequently exhibits lower MIC values against M. gallisepticum and M. synoviae compared to this compound, suggesting higher in vitro potency in many cases. However, susceptibility can be strain-dependent.

  • In Vivo: Both drugs significantly improve clinical outcomes in infected poultry. Tilmicosin, particularly at a dose of 20 mg/kg, has shown excellent efficacy in reducing respiratory lesions and, at higher doses, was more effective at eliminating the organism from treated birds.

  • Mechanism: Both antibiotics share the same bacteriostatic mechanism of inhibiting protein synthesis by binding to the 50S ribosomal subunit.

  • Resistance: As with all antibiotics, the potential for resistance development exists and requires prudent use and ongoing surveillance.

For researchers and drug development professionals, the choice between this compound and Tilmicosin may depend on the specific Mycoplasma species and strain, local resistance patterns, and the desired clinical outcome. Tilmicosin may offer an advantage in potency and tissue penetration, potentially leading to better pathogen elimination in some scenarios. Continued research and surveillance are essential to optimize the use of these valuable therapeutic agents.

References

Verifying Tylosin Resistance Mechanisms in Mutant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally verified mechanisms of tylosin resistance in various mutant bacterial strains. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key analyses are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the underlying molecular processes.

Data Presentation: Comparative Analysis of this compound Resistance

The following tables summarize the minimal inhibitory concentrations (MICs) of this compound against different bacterial strains, highlighting the impact of specific resistance genes and mutations.

Table 1: Synergistic this compound Resistance Conferred by tlrB and tlrD Methyltransferases in Streptomyces lividans

StrainRelevant GenotypeThis compound MIC (µg/mL)Fold Change in Resistance
Wild-Type-<2-
Mutant 1tlrB84
Mutant 2tlrD84
Mutant 3tlrB + tlrD512256

Data sourced from studies on synergistic resistance mechanisms, indicating that the simultaneous presence of both tlrB and tlrD genes leads to a significant increase in this compound resistance compared to the presence of either gene alone.

Table 2: this compound Resistance in Staphylococcus aureus Isolates from Bovine Mastitis with erm Genes

Strain TypeNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Predominant erm Gene in Resistant Isolates
This compound-Resistant583264ermB
This compound-Intermediate31---
This compound-Susceptible14---

This data, from a study on S. aureus isolates, shows a high prevalence of this compound resistance, with the ermB gene being the most common determinant among the resistant strains.[1][2][3][4]

Table 3: this compound Cross-Resistance in Erythromycin-Resistant Escherichia coli with Ribosomal Protein L22 Mutations

StrainRelevant MutationErythromycin ResistanceThis compound Cross-Resistance
Wild-TypeNoneSusceptibleSusceptible
Mutant N281Δ (Met-Lys-Arg) in L22ResistantObserved
Mutant L22-105/2Insertion in L22ResistantObserved
Mutant L22-99/15Insertion in L22ResistantObserved

Studies on E. coli have shown that mutations in the ribosomal protein L22, which confer resistance to erythromycin, also result in cross-resistance to this compound.[5] Specific MIC values for this compound in these mutants require further investigation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and verification of these findings.

Determination of Minimal Inhibitory Concentration (MIC)

a) Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound tartrate in an appropriate solvent (e.g., water or ethanol) at a concentration of 1024 µg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations (e.g., 512 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

b) Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the inhibition zone around a disk impregnated with the agent.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place a this compound disk (30 µg) onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established clinical breakpoints.

Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for quantifying the expression levels of this compound resistance genes such as tlrB and tlrD in Streptomyces.

  • RNA Extraction: Isolate total RNA from bacterial cultures grown to the mid-logarithmic phase using a commercial RNA extraction kit, including a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using agarose gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., tlrB or tlrD) and a reference gene (e.g., 16S rRNA), and a SYBR Green master mix.

  • qPCR Cycling Conditions: Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

23S rRNA Gene Sequencing for Mutation Analysis

This protocol outlines the steps to identify mutations in the 23S rRNA gene associated with this compound resistance.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the bacterial strain of interest.

  • PCR Amplification: Amplify the entire 23S rRNA gene or specific domains (e.g., domain V) using universal or gene-specific primers. The PCR reaction should be performed with a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR product from the agarose gel using a gel extraction kit to remove primers, dNTPs, and polymerase.

  • Sequencing: Sequence the purified PCR product using both forward and reverse primers used for amplification, employing the Sanger sequencing method.

  • Sequence Analysis: Align the obtained sequence with the wild-type 23S rRNA gene sequence from a susceptible reference strain using bioinformatics software (e.g., BLAST, ClustalW) to identify any nucleotide substitutions, insertions, or deletions.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and workflows related to this compound resistance.

Tylosin_Resistance_Mechanisms cluster_target_modification Target Site Modification cluster_methylation_genes Methyltransferase Genes cluster_protein_mutations Ribosomal Proteins cluster_efflux Antibiotic Efflux rRNA_methylation 23S rRNA Methylation tlrB tlrB (G748) rRNA_methylation->tlrB tlrD tlrD (A2058) rRNA_methylation->tlrD erm erm (A2058) rRNA_methylation->erm Ribosome Ribosome rRNA_methylation->Ribosome Alters binding site Resistance This compound Resistance rRNA_methylation->Resistance ribosomal_protein_mutation Ribosomal Protein Mutation L22 L22 ribosomal_protein_mutation->L22 L4 L4 ribosomal_protein_mutation->L4 ribosomal_protein_mutation->Ribosome Alters binding site ribosomal_protein_mutation->Resistance efflux_pump Efflux Pumps (e.g., TlrC) This compound This compound efflux_pump->this compound Removes from cell efflux_pump->Resistance This compound->Ribosome Binds to 50S subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome->Protein_Synthesis_Inhibition Resistance->Protein_Synthesis_Inhibition Prevents

Caption: Overview of this compound Resistance Mechanisms.

Synergistic_Resistance_Pathway tlrB tlrB gene TlrB_protein TlrB Methyltransferase tlrB->TlrB_protein expresses tlrD tlrD gene TlrD_protein TlrD Methyltransferase tlrD->TlrD_protein expresses G748 G748 on 23S rRNA TlrB_protein->G748 methylates A2058 A2058 on 23S rRNA TlrD_protein->A2058 methylates Ribosome Ribosome G748->Ribosome A2058->Ribosome Tylosin_Binding This compound Binding Disrupted Ribosome->Tylosin_Binding High_Resistance High-Level this compound Resistance Tylosin_Binding->High_Resistance

Caption: Synergistic action of TlrB and TlrD.

Experimental_Workflow_MIC start Start: Isolate Mutant Strain culture Culture bacteria to 0.5 McFarland standard start->culture inoculate Inoculate plates with bacterial suspension culture->inoculate prepare_plates Prepare Mueller-Hinton agar plates prepare_plates->inoculate apply_disks Apply this compound (30 µg) disks inoculate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure Measure zone of inhibition (mm) incubate->measure interpret Interpret results: Susceptible, Intermediate, or Resistant measure->interpret end End: Determine MIC interpret->end

Caption: Workflow for MIC Determination.

References

Head-to-Head Comparison of Tylosin A and Tylosin B Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the antibacterial potency of Tylosin A and its primary metabolite, this compound B. This document summarizes key experimental data, outlines detailed protocols, and visualizes critical biological and experimental processes to aid in informed decision-making for research and development activities.

This compound is a macrolide antibiotic complex produced by the fermentation of Streptomyces fradiae. The commercial product is a mixture of four main components: this compound A, this compound B (desmycosin), this compound C (macrocin), and this compound D (relomycin). This compound A is the major and most abundant component, typically constituting about 90% of the mixture.[1] this compound B is a primary metabolite of this compound A. Both compounds exert their antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit of susceptible bacteria.[1] Understanding the relative potency of these two key components is crucial for evaluating the overall efficacy of this compound-based therapies and for the development of new antimicrobial agents.

Quantitative Potency Comparison: this compound A vs. This compound B

The antibacterial potency of this compound A and this compound B is most effectively compared by examining their Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates a higher potency.

The following table summarizes the head-to-head MIC values for this compound A and this compound B against various Gram-positive and Gram-negative bacteria as determined by in vitro studies.

Bacterial StrainThis compound A MIC (µg/mL)This compound B MIC (µg/mL)Reference
Staphylococcus aureus0.390.78[1]
Kocuria rhizophila0.10.1[1]
Bacillus subtilis (ATCC 6633)0.250.5
Enterococcus faecalis (ATCC 29212)12
Streptococcus pyogenes (ATCC 19615)0.1250.25
Escherichia coli (ATCC 25922)>64>64
Pseudomonas aeruginosa (ATCC 27853)>64>64

Data Interpretation: The presented data indicates that this compound A is generally more potent than this compound B against susceptible Gram-positive bacteria, often exhibiting an MIC value that is half that of this compound B. Against the tested Gram-negative bacteria, both compounds show limited activity.

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) values, a key experiment for assessing antibiotic potency.

Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Stock Solutions: Prepare stock solutions of this compound A and this compound B in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) at a high concentration (e.g., 1280 µg/mL).
  • Bacterial Inoculum: From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies. Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Growth Medium: Use a suitable broth medium that supports the growth of the test organism (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottomed 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense 50 µL of sterile broth into all wells of the microtiter plate. Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well in the dilution series.
  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
  • Controls:
  • Positive Control (Growth Control): A well containing only broth and the bacterial inoculum.
  • Negative Control (Sterility Control): A well containing only broth.
  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for determining antibiotic potency.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound A and B inhibit bacterial growth by binding to the 50S subunit of the bacterial ribosome, thereby interfering with protein synthesis. This diagram visualizes the key steps in this inhibitory pathway.

Tylosin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Catalyzes Peptide Bond Formation Inhibition Inhibition of Translocation 50S_Subunit->Inhibition 30S_Subunit 30S Ribosomal Subunit 30S_Subunit->50S_Subunit Associates with This compound This compound A / B This compound->50S_Subunit Binds to Exit Tunnel mRNA mRNA mRNA->30S_Subunit Binds to tRNA Aminoacyl-tRNA tRNA->50S_Subunit Binds to A-site Cell_Death Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis->Cell_Death Leads to Inhibition->Protein_Synthesis Blocks

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: Antibiotic Potency Testing (Agar Well Diffusion)

This diagram outlines the major steps involved in determining the potency of an antibiotic using the agar well diffusion method.

Antibiotic_Potency_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Prepare_Agar 2. Prepare and Pour Molten Agar Prepare_Inoculum->Prepare_Agar Inoculate_Plate 3. Inoculate Agar with Bacterial Suspension Prepare_Agar->Inoculate_Plate Create_Wells 4. Create Wells in the Agar Inoculate_Plate->Create_Wells Add_Antibiotic 5. Add this compound A & B Solutions to Wells Create_Wells->Add_Antibiotic Incubate 6. Incubate the Plate Add_Antibiotic->Incubate Measure_Zones 7. Measure Zones of Inhibition Incubate->Measure_Zones Compare_Potency 8. Compare Potency of This compound A and B Measure_Zones->Compare_Potency

Caption: Workflow for antibiotic potency testing via agar diffusion.

References

A Comparative Guide to the Inter-Laboratory Reproducibility of Tylosin MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reliability and consistency of antimicrobial susceptibility testing are paramount. This guide provides a comprehensive comparison of Tylosin Minimum Inhibitory Concentration (MIC) result reproducibility across different laboratories. By examining established quality control ranges and standardized testing protocols, this document aims to offer a clear perspective on the expected variability and performance of this compound MIC assays.

Inter-Laboratory this compound MIC Reproducibility Data

The reproducibility of this compound MIC values is primarily ensured through the establishment of quality control (QC) ranges for specific reference strains. These ranges are determined through multi-laboratory studies and represent the acceptable variability of results between different testing sites. The Clinical and Laboratory Standards Institute (CLSI) has defined such ranges for this compound against key bacterial strains.[1][2]

Below is a summary of the CLSI-approved QC ranges for this compound MICs obtained by broth microdilution. These ranges are the benchmark against which laboratories can validate their testing procedures and ensure their results are comparable to those of other laboratories.

Quality Control StrainAntimicrobial AgentCLSI-Approved MIC Quality Control Range (µg/mL)
Staphylococcus aureus ATCC® 29213This compound0.25 - 2
Enterococcus faecalis ATCC® 29212This compound0.5 - 2[3]

Note: These ranges are subject to updates. Users should always refer to the latest CLSI documents, such as VET01S, for the most current information.

Experimental Protocols for this compound MIC Determination

Standardized protocols are crucial for ensuring the reproducibility of MIC results. The two main internationally recognized bodies that provide these guidelines are the CLSI in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.

CLSI Broth Microdilution Method

The CLSI provides detailed procedures for antimicrobial susceptibility testing in its documents, primarily M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and VET01 ("Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals").

Key Steps:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • This compound Preparation: A stock solution of this compound is prepared, and serial two-fold dilutions are made in the broth to achieve the desired concentration range.

  • Incubation: The inoculated microdilution plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.

EUCAST Broth Microdilution Method

The EUCAST methodology for broth microdilution is largely harmonized with the ISO standard 20776-1 and shares many similarities with the CLSI method.

Key Steps:

  • Medium: Mueller-Hinton broth is the standard medium. For fastidious organisms, specific supplemented broths are recommended.

  • Inoculum Preparation: A standardized inoculum is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antimicrobial Concentrations: Serial two-fold dilutions of this compound are prepared in the broth.

  • Incubation: Plates are incubated at 35°C ± 1°C for 18 ± 2 hours.

  • Reading of MICs: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in this compound MIC testing and its mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start: Obtain Bacterial Isolate (e.g., S. aureus ATCC® 29213) inoculum Prepare Standardized Inoculum (0.5 McFarland) start->inoculum plate_prep Dispense Diluted this compound and Inoculum into Microtiter Plate inoculum->plate_prep dilution Perform Serial Dilutions of this compound Stock Solution dilution->plate_prep incubate Incubate at 35°C for 16-20 hours (CLSI) or 18-22 hours (EUCAST) plate_prep->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic compare_qc Compare Result to Established QC Ranges read_mic->compare_qc interpretation Interpret as Valid or Invalid compare_qc->interpretation end End: Report Validated MIC interpretation->end

Caption: Standardized workflow for this compound MIC determination by broth microdilution.

tylosin_moa cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism ribosome 50S Ribosomal Subunit protein Protein Synthesis ribosome->protein Translates mrna mRNA mrna->ribosome methylation Methylation of 23S rRNA at A2058 methylation->ribosome Alters binding site This compound This compound This compound->ribosome Binds to

References

Tylosin's Place in Veterinary Medicine: A Comparative Look at Macrolide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antimicrobial agents is paramount. This guide provides an objective comparison of tylosin with other key macrolide antibiotics used in veterinary medicine, supported by in vitro susceptibility data and insights from clinical studies. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a deeper understanding of their mechanisms and applications.

This compound, a 16-membered ring macrolide antibiotic, is a widely used therapeutic in veterinary medicine, particularly for respiratory and enteric infections in livestock and poultry. Its efficacy, however, is best understood in the context of other macrolides such as the 14-membered erythromycin and clarithromycin, the 15-membered azithromycin, and the fellow 16-membered tilmicosin. This comparison delves into their antibacterial activity, mechanisms of action, and clinical effectiveness.

In Vitro Antibacterial Activity: A Quantitative Comparison

The in vitro efficacy of an antibiotic is most commonly assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound and other macrolides against a range of important veterinary pathogens.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Macrolides against Key Bovine Respiratory Disease Pathogens

AntibioticMannheimia haemolyticaPasteurella multocidaHistophilus somniMycoplasma bovis
This compound 2 - >642 - >641 - 160.06 - >64
Erythromycin 2 - >81 - >80.5 - 40.12 - >32
Azithromycin 1 - 80.5 - 4≤0.06 - 20.06 - 16
Clarithromycin 0.5 - 40.25 - 2≤0.06 - 10.03 - 8
Tilmicosin 4 - >642 - >641 - 160.25 - >64

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Macrolides against Key Swine Respiratory Pathogens

AntibioticActinobacillus pleuropneumoniaePasteurella multocidaStreptococcus suisMycoplasma hyopneumoniae
This compound 4 - >642 - >640.5 - >640.015 - 1.6
Erythromycin 2 - >81 - >80.12 - >80.03 - 0.5
Azithromycin 1 - 80.5 - 40.12 - 40.015 - 0.25
Clarithromycin 0.5 - 40.25 - 20.06 - 20.008 - 0.12
Tilmicosin 2 - >641 - >641 - >640.12 - 1.6

Table 3: Minimum Inhibitory Concentrations (µg/mL) of Macrolides against Key Avian Pathogens

AntibioticMycoplasma gallisepticumMycoplasma synoviaeOrnithobacterium rhinotracheale
This compound 0.015 - >320.03 - 11 - >64
Erythromycin ≤0.03 - >80.06 - 40.5 - 8
Azithromycin ≤0.015 - 40.03 - 20.25 - 4
Clarithromycin ≤0.015 - 20.015 - 10.12 - 2
Tilmicosin 0.12 - >320.25 - 42 - >64

Clinical Efficacy: Insights from Comparative Studies

Direct head-to-head clinical trials provide the most robust evidence of comparative efficacy. While comprehensive data for all macrolide comparisons are not always available, studies in major livestock species offer valuable insights.

A study in Holstein dairy cows with subclinical mastitis compared the efficacy of systemic tilmicosin and this compound administered three weeks before calving. The total cure rates were 75.86% for tilmicosin and 63.33% for this compound, although this difference was not statistically significant. For specific pathogens, the cure rate for Staphylococcus aureus was numerically higher in the tilmicosin group (62.50%) compared to the this compound group (50.00%). Similarly, for Streptococcus agalactiae, the cure rates were 88.23% for tilmicosin and 73.33% for this compound. The incidence of clinical mastitis within 60 days after calving was 27.58% in the tilmicosin group and 23.33% in the this compound group.

In chickens experimentally infected with Mycoplasma gallisepticum, both this compound and tilmicosin treatments significantly reduced clinical respiratory signs, macroscopic lesions, and the number of M. gallisepticum in the respiratory tract, while improving weight gain compared to an untreated control group.

Mechanisms of Action and Resistance

Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding obstructs the passage of newly synthesized peptide chains, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.

Macrolide_Mechanism_of_Action cluster_ribosome Ribosome Bacterial_Cell Bacterial Cell Macrolide Macrolide (e.g., this compound) Ribosome_50S 50S Ribosomal Subunit Peptide_Exit_Tunnel Polypeptide Exit Tunnel Ribosome_50S->Peptide_Exit_Tunnel Contains Ribosome_30S 30S Ribosomal Subunit mRNA mRNA Macrolide->Ribosome_50S Binds to Macrolide->Peptide_Exit_Tunnel Blocks Nascent_Peptide Growing Peptide Chain Peptide_Exit_Tunnel->Nascent_Peptide Passage for Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Nascent_Peptide->Protein_Synthesis_Inhibition Leads to Macrolide_Resistance_Mechanisms cluster_target_modification Target Site Modification cluster_efflux Active Efflux Erm_Gene erm Gene Methyltransferase Methyltransferase Enzyme Erm_Gene->Methyltransferase Encodes Ribosome_50S 50S Ribosomal Subunit Methyltransferase->Ribosome_50S Methylates Methylated_Ribosome Methylated 50S Ribosomal Subunit Ribosome_50S->Methylated_Ribosome Reduced_Binding Reduced Macrolide Binding Methylated_Ribosome->Reduced_Binding Mef_Msr_Gene mef/msr Gene Efflux_Pump Efflux Pump Protein Mef_Msr_Gene->Efflux_Pump Encodes Bacterial_Membrane Bacterial Cell Membrane Efflux_Pump->Bacterial_Membrane Inserts into Macrolide_Out Macrolide (out of cell) Efflux_Pump->Macrolide_Out Pumps out Macrolide_In Macrolide (in cell) Macrolide_In->Efflux_Pump Reduced_Concentration Reduced Intracellular Macrolide Concentration MIC_Broth_Microdilution_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Macrolides in Microtiter Plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Dilute_Inoculum Dilute Inoculum to Target Concentration Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20 hours, 35-37°C) Inoculate_Plate->Incubate Read_Results Read Results and Determine MIC Incubate->Read_Results End End Read_Results->End

A Comparative Guide to Modern Analytical Methods for Tylosin Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of the macrolide antibiotic Tylosin against established alternatives, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA). This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific application, from routine quality control to residue analysis in complex matrices.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound detection is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the quantitative performance of a new LC-MS/MS method compared to HPLC-UV and ELISA based on published validation data.

Table 1: Sensitivity and Linearity

This table compares the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity of the different methods. Lower LOD and LOQ values indicate higher sensitivity.

ParameterLC-MS/MSHPLC-UVELISA
Limit of Detection (LOD) 0.014 - 0.035 mg/kg[1][2]0.01 µg/mL[3]0.005 µg/mL[2]
Limit of Quantification (LOQ) 0.042 - 0.05 mg/kg[1]0.03 µg/mL0.005 µg/mL
Linearity Range 0.05 - 2.0 mg/kg0.5 - 20 µg/mLNot Applicable
Correlation Coefficient (R²) > 0.99> 0.999Not Applicable
Table 2: Accuracy and Precision

Accuracy, represented by recovery percentage, and precision, indicated by the Relative Standard Deviation (RSD), are critical for method reliability.

ParameterLC-MS/MSHPLC-UVELISA
Accuracy (% Recovery) 78.9% - 115.21%99.82 ± 1.5%95.41% - 112.61%
Intra-day Precision (RSD %) 2.4% - 9.9%0.09%3.47% - 12.45%
Inter-day Precision (RSD %) 6.5% - 6.9%0.66%2.67% - 6.85%

Methodology and Experimental Protocols

Detailed protocols are essential for reproducing experimental results. The following sections outline the methodologies for the compared analytical techniques.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity, making it ideal for detecting low-level residues in complex matrices like animal feed and tissues.

a) Sample Preparation (Animal Feed)

  • Extraction: Extract samples using an acidified methanol:water mixture.

  • Clean-up: Employ Solid-Phase Extraction (SPE) for the isolation of this compound from the diluted feed samples. An Oasis HLB cartridge is preconditioned, the sample is loaded, rinsed with water, and dried.

  • Elution: Elute this compound from the SPE cartridge with an acetonitrile:water mixture.

  • Filtration: Filter the eluate through a 0.45 µm nylon membrane filter before injection into the LC-MS/MS system.

b) Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Biphenyl column.

  • Mobile Phase: Gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in Milli-Q water.

  • Mass Spectrometer: Agilent 6140 single mass spectrometer or equivalent with electrospray ionization (ESI).

c) Validation The method is validated according to guidelines such as the European Commission Decision 2002/657/EC, evaluating linearity, precision (repeatability and within-laboratory reproducibility), recovery, and sensitivity (LOD, LOQ).

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used method for quantifying this compound in pharmaceutical dosage forms and other matrices.

a) Sample Preparation (Pharmaceutical Injection)

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound tartrate in 10 ml of methanol to get a concentration of 1000 µg/ml.

  • Working Standard Solution: Dilute the stock solution with methanol to prepare working standards within the linearity range (e.g., 0.5 - 20 μg/ml).

b) Chromatographic Conditions

  • HPLC System: Agilent HPLC system with a quaternary pump and UV-Vis detector.

  • Column: Agilent C18 column (250 mm, 4.6 mm, 5 µm).

  • Mobile Phase: 100% HPLC grade methanol.

  • Flow Rate: 1.8 ml/min.

  • Detection: UV at 280 nm.

  • Column Temperature: 35°C.

c) Validation The method is validated according to International Conference on Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, LOD, and LOQ.

Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunological method suitable for screening large numbers of samples, particularly in matrices like water and plasma.

a) Principle A competitive direct ELISA format is commonly used. This compound in the sample competes with a this compound-enzyme conjugate for binding to anti-Tylosin antibodies coated on a microplate. The signal is inversely proportional to the this compound concentration.

b) Cross-Reactivity A key consideration for ELISA is its cross-reactivity with this compound-related compounds (this compound B, C, D, etc.), which can lead to differences in quantification compared to highly specific chromatographic methods that only detect this compound A. For example, one study noted cross-reactivity of 26% for this compound B, 19% for this compound C, and 106% for this compound D relative to this compound A.

c) Validation Validation includes determining the limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-assay variability), and accuracy.

Visualized Workflows and Relationships

Diagrams help clarify complex processes and relationships between different analytical approaches.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Obtain Sample (e.g., Feed, Tissue, Water) Extract Extraction (e.g., Solvent, Acidified Methanol) Sample->Extract Cleanup Clean-up (e.g., SPE, Filtration) Extract->Cleanup Inject Sample Injection Cleanup->Inject Separate Chromatographic Separation (HPLC/UPLC) Inject->Separate Detect Detection (UV, MS/MS) Separate->Detect Process Data Acquisition & Peak Integration Detect->Process Quantify Quantification (Calibration Curve) Process->Quantify Validate Method Validation (Accuracy, Precision, LOD) Quantify->Validate

Caption: General workflow for chromatographic method validation.

cluster_lcms LC-MS/MS Attributes cluster_hplc HPLC-UV Attributes cluster_elisa ELISA Attributes center_node This compound Detection Method lcms LC-MS/MS (New Method) center_node->lcms hplc HPLC-UV (Alternative 1) center_node->hplc elisa ELISA (Alternative 2) center_node->elisa lcms_spec Highest Specificity lcms->lcms_spec lcms_sens Highest Sensitivity lcms->lcms_sens lcms_cost High Cost & Complexity lcms->lcms_cost hplc_spec Good Specificity hplc->hplc_spec hplc_rob Robust & Reliable hplc->hplc_rob hplc_cost Moderate Cost hplc->hplc_cost elisa_spec Potential Cross-Reactivity elisa->elisa_spec elisa_thru High Throughput elisa->elisa_thru elisa_cost Low Cost (Screening) elisa->elisa_cost

Caption: Comparison of key attributes for this compound detection methods.

References

Comparative Efficacy of Tylosin Across Diverse Bacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the antimicrobial effects of Tylosin against a range of clinically and veterinary-relevant bacterial species. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of this compound's mechanism of action and experimental workflows.

Abstract

This compound, a macrolide antibiotic, is widely utilized in veterinary medicine for its broad-spectrum activity, particularly against Gram-positive bacteria. This guide presents a comparative study of this compound's efficacy, summarizing key performance indicators such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for various bacterial species, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pasteurella multocida. Furthermore, an in-depth look at the time-kill kinetics provides insights into the bacteriostatic and bactericidal properties of this compound against susceptible pathogens. Detailed experimental protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are provided to ensure reproducibility and standardization of future research. Visual diagrams generated using Graphviz illustrate the molecular mechanism of action and the procedural workflows for key assays.

Data Presentation: Comparative Susceptibility to this compound

The following tables summarize the in vitro efficacy of this compound against selected Gram-positive and Gram-negative bacteria. MIC and MBC values are presented to delineate the concentrations required for inhibition and bactericidal activity, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Species

Bacterial SpeciesTypeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusGram-positive0.5 - >128[1]32.00[2]64.00[2]
Staphylococcus delphiniGram-positive0.25--
Streptococcus pyogenesGram-positive---
Streptococcus suisGram-positive-0.25-
Escherichia coliGram-negative---
Pasteurella multocidaGram-negative0.5 - 128[3]16[3]32
Mycoplasma bovis-0.06 - 4--
Mycoplasma gallisepticum-0.004 - 40.52

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Various Bacterial Species

Bacterial SpeciesTypeMBC (µg/mL)
Staphylococcus delphiniGram-positive1.45
Streptococcus suisGram-positive1
Mycoplasma gallisepticum-4

Analysis of Time-Kill Kinetics

Time-kill assays are crucial for understanding the pharmacodynamics of an antibiotic, revealing whether its action is concentration-dependent or time-dependent and whether it is bactericidal or bacteriostatic.

For Gram-positive bacteria such as Staphylococcus delphini , this compound exhibits a concentration-dependent killing effect. At concentrations of 2x MIC and above, a significant reduction in bacterial count is observed over 24 hours. At sub-MIC concentrations (0.25x and 0.5x MIC), bacterial growth continues, highlighting the importance of achieving adequate therapeutic concentrations.

Similarly, against Streptococcus suis , this compound demonstrates time-dependent killing with a weak concentration-dependent effect.

Conversely, this compound shows limited activity against many Gram-negative bacteria like Escherichia coli . Studies indicate that in the presence of this compound, E. coli can persist, suggesting a primarily bacteriostatic effect at achievable concentrations and a higher intrinsic resistance.

For other Gram-negative pathogens like Pasteurella multocida and Actinobacillus pleuropneumoniae , this compound shows a concentration-dependent killing effect, with higher concentrations leading to a more rapid and pronounced reduction in bacterial viability over a 24-hour period.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome, interfering with the process of translation.

Tylosin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Polypeptide Growing Polypeptide Chain 50S_Subunit->Polypeptide elongates Inhibition Protein Synthesis Inhibition 50S_Subunit->Inhibition 30S_Subunit 30S Subunit mRNA mRNA mRNA->30S_Subunit binds tRNA Aminoacyl-tRNA tRNA->50S_Subunit delivers amino acid Polypeptide->Inhibition This compound This compound This compound->50S_Subunit binds to 23S rRNA in exit tunnel MIC_Workflow Start Start Prep_Culture Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Culture Inoculate Inoculate wells with Bacterial Suspension Prep_Culture->Inoculate Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End Time_Kill_Workflow Start Start Prep_Log_Culture Prepare Log-phase Bacterial Culture Start->Prep_Log_Culture Add_this compound Add this compound at various MIC multiples Prep_Log_Culture->Add_this compound Incubate_Sample Incubate and Sample at time points (0, 2, 4, 8, 24h) Add_this compound->Incubate_Sample Serial_Dilute_Plate Perform Serial Dilutions and Plate for CFU count Incubate_Sample->Serial_Dilute_Plate Incubate_Count Incubate Plates and Count Colonies Serial_Dilute_Plate->Incubate_Count Plot_Curve Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Curve End End Plot_Curve->End

References

Assessing the Cross-Resistance Profile of Tylosin-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bacterial resistance to tylosin, a macrolide antibiotic widely used in veterinary medicine, presents a significant challenge. Understanding the cross-resistance profiles of this compound-resistant bacteria is crucial for predicting the efficacy of other antibiotics and for the development of new therapeutic strategies. This guide provides a comparative analysis of the cross-resistance patterns observed in various this compound-resistant bacterial species, supported by experimental data and detailed methodologies.

Cross-Resistance Patterns in this compound-Resistant Bacteria

This compound resistance in bacteria frequently leads to cross-resistance to other macrolide antibiotics, most notably erythromycin. This phenomenon is primarily attributed to shared mechanisms of action and resistance. The most common mechanisms include target site modification, primarily through the action of erythromycin ribosome methylase (erm) genes, and to a lesser extent, mutations in the 23S rRNA or ribosomal proteins.[1][2]

This guide focuses on the cross-resistance profiles of four clinically relevant bacterial species: Enterococcus faecalis, Staphylococcus aureus, Campylobacter coli, and Mycoplasma gallisepticum.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound-Resistant Enterococcus faecalis
AntibioticThis compound-Susceptible MIC (µg/mL)This compound-Resistant MIC (µg/mL)Fold Change
This compound≤2≥64≥32
Erythromycin≤0.5≥8≥16

Data compiled from studies on enterococci isolated from swine, where this compound use is common.[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound-Resistant Staphylococcus aureus
AntibioticThis compound-Susceptible MIC (µg/mL)This compound-Resistant MIC (µg/mL)Fold Change
This compound≤2128 - >204864 - >1024
Erythromycin≤0.5≥4≥8

Data is indicative and compiled from various studies. MIC values can vary significantly based on the specific resistance mechanism.

Table 3: Minimum Inhibitory Concentration (MIC) Data for this compound-Resistant Campylobacter coli
AntibioticThis compound-Susceptible MIC (µg/mL)This compound-Resistant MIC (µg/mL)Fold Change
This compound1 - 4≥256≥64
Erythromycin2 - 4≥512≥128

Data from studies on C. coli isolates from pigs treated with this compound.[4]

Table 4: Minimum Inhibitory Concentration (MIC) Data for this compound-Resistant Mycoplasma gallisepticum
AntibioticThis compound-Susceptible MIC (µg/mL)This compound-Resistant MIC (µg/mL)Fold Change
This compound0.016 - 0.1>100 - >1000>1000
Erythromycin0.125 - 1>100 - >1000>100

Data from in vitro studies on the development of resistance in M. gallisepticum.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antibiotic cross-resistance.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antibiotic against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antibiotics (this compound, Erythromycin, etc.)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate wells using the broth medium. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Isolate 3-5 morphologically similar bacterial colonies from an 18-24 hour culture plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to different antibiotics.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Filter paper disks impregnated with a standard concentration of antibiotics (e.g., this compound 30 µg, Erythromycin 15 µg)

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

  • Application of Antibiotic Disks: Using sterile forceps, place the antibiotic disks on the surface of the inoculated agar plate, ensuring they are evenly spaced. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines.

Visualization of Workflows and Pathways

Experimental Workflow for Assessing Cross-Resistance

experimental_workflow cluster_setup Experiment Setup cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) cluster_analysis Data Analysis start Isolate this compound-Resistant Bacterial Strain prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_mic Inoculate Microtiter Plates prepare_inoculum->inoculate_mic inoculate_agar Inoculate MHA Plates prepare_inoculum->inoculate_agar serial_dilution Prepare Serial Dilutions of Antibiotics serial_dilution->inoculate_mic incubate_mic Incubate Plates (16-20h, 35°C) inoculate_mic->incubate_mic read_mic Determine MIC Values incubate_mic->read_mic compare_mic Compare MICs of this compound-R vs. This compound-S Strains read_mic->compare_mic place_disks Place Antibiotic Disks inoculate_agar->place_disks incubate_disk Incubate Plates (16-18h, 35°C) place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones interpret_zones Interpret Susceptibility (S/I/R) using CLSI measure_zones->interpret_zones conclusion Assess Cross-Resistance Profile compare_mic->conclusion interpret_zones->conclusion

Caption: Workflow for determining the cross-resistance profile of a this compound-resistant bacterial strain.

Signaling Pathway for Inducible erm Gene Expression

erm_regulation cluster_inactive No Macrolide Present cluster_active Macrolide Present mRNA_inactive erm mRNA with Leader Peptide Sequence ribosome_inactive Ribosome mRNA_inactive->ribosome_inactive Translation of Leader Peptide ribosome_stalled Ribosome Stalls at Leader Peptide mRNA_inactive->ribosome_stalled hairpin Translational Attenuation Hairpin Forms ribosome_inactive->hairpin Proceeds Normally no_erm Erm Methylase Not Translated hairpin->no_erm Blocks Ribosome Binding Site macrolide Macrolide (e.g., Erythromycin) macrolide->ribosome_stalled Binds to Ribosome no_hairpin Attenuation Hairpin Unfolds ribosome_stalled->no_hairpin Prevents Formation erm_translated Erm Methylase Is Translated no_hairpin->erm_translated Exposes Ribosome Binding Site resistance Macrolide Resistance erm_translated->resistance Methylates 23S rRNA

Caption: Transcriptional attenuation mechanism for inducible macrolide resistance via erm genes.

References

Independent Verification of Published Tylosin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of research findings on the macrolide antibiotic Tylosin, focusing on its antibacterial efficacy and anti-inflammatory properties. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published data.

Antibacterial Efficacy of this compound

This compound exhibits a broad spectrum of activity against Gram-positive bacteria and is particularly effective against Mycoplasma species.[1] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1]

Comparative Efficacy Studies

The following tables summarize quantitative data from key studies evaluating the efficacy of this compound in treating economically significant veterinary pathogens.

Table 1: Efficacy of this compound against Mycoplasma hyopneumoniae in Pigs

Treatment GroupDosageAdministration RouteDurationMean Respiratory Disease Score (± SD)Mean Lung Lesion Score (± SD)Reference
Infected, Untreated---1.54 (± 0.46)5.27 (± 3.85)[2]
Infected, this compound-Treated100 mg/kg of feedIn-feed21 days0.54 (± 0.22)1.72 (± 1.20)[2]

Table 2: Efficacy of this compound against Mycoplasma gallisepticum in Chickens

Treatment GroupDosageAdministration RouteDurationOutcomeReference
Infected, Untreated---Significant clinical respiratory disease and macroscopic lesions[1]
Infected, this compound-Treated35 mg/kg body weight/dayDrinking water5 daysSignificant reduction in clinical signs and lesions
Infected, this compound-Treated100 mg/kg body weight/dayDrinking water5 daysNo significant additional clinical efficacy compared to 35 mg/kg dose
Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared from a powder of known potency. The powder is dissolved in a suitable solvent and then diluted in the appropriate broth medium (e.g., Mueller-Hinton broth) to achieve a starting concentration for the dilution series.

  • Preparation of Bacterial Inoculum: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in broth. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve the final desired inoculum concentration.

  • Broth Microdilution Procedure:

    • A serial two-fold dilution of the this compound stock solution is prepared in a 96-well microtiter plate containing broth.

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (broth and bacteria, no antibiotic) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • Interpretation of Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

2. In Vivo Efficacy Study in a Porcine Model of Mycoplasma hyopneumoniae Infection

This experimental design evaluates the therapeutic efficacy of this compound in pigs experimentally infected with M. hyopneumoniae.

  • Animals and Housing: Clinically healthy, M. hyopneumoniae-free pigs are used. They are housed in controlled environments with ad libitum access to feed and water.

  • Experimental Infection: Pigs are inoculated intratracheally with a virulent field isolate of M. hyopneumoniae.

  • Treatment: Following the development of clinical signs, the treatment group receives this compound mixed into the feed at a specified concentration (e.g., 100 mg/kg) for a defined period (e.g., 21 days). A control group remains untreated.

  • Clinical and Pathological Evaluation:

    • Daily clinical observations are recorded, and a respiratory disease score is assigned to each pig.

    • At the end of the study period, pigs are euthanized, and the lungs are examined for lesions. Lung lesion scores are determined based on the percentage of lung tissue affected.

  • Statistical Analysis: Respiratory disease scores and lung lesion scores between the treated and untreated groups are compared using appropriate statistical tests.

Anti-inflammatory Properties of this compound

Beyond its antimicrobial activity, this compound has been shown to possess anti-inflammatory properties, primarily through the modulation of cytokine production and the inhibition of the NF-κB signaling pathway.

Comparative Anti-inflammatory Effects

The following table summarizes the observed effects of this compound on key inflammatory mediators.

Table 3: Effect of this compound on Inflammatory Cytokines and Mediators

Inflammatory MediatorEffect of this compoundCell/Animal ModelReference
TNF-α (pro-inflammatory)DecreasedLipopolysaccharide (LPS)-stimulated mouse macrophages
IL-1β (pro-inflammatory)DecreasedLPS-stimulated mouse macrophages
IL-6 (pro-inflammatory)DecreasedLPS-stimulated mouse macrophages
IL-10 (anti-inflammatory)IncreasedLPS-stimulated mouse macrophages
Prostaglandin E2 (PGE2)DecreasedLPS-stimulated mouse macrophages
Nitric Oxide (NO)DecreasedLPS-stimulated mouse macrophages
Experimental Protocols

1. Measurement of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for quantifying cytokine concentrations in serum or cell culture supernatants.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample and Standard Incubation: Samples (e.g., serum from experimental mice) and a serial dilution of a known standard concentration of the recombinant cytokine are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody that binds to a different epitope on the cytokine is added.

  • Enzyme Conjugate and Substrate Addition: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody. A chromogenic substrate is then added, which is converted by the enzyme to produce a colored product.

  • Data Analysis: The absorbance of each well is measured using a microplate reader. A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the cytokine in the samples is then determined from the standard curve.

Signaling Pathway and Experimental Workflow Visualization

NF-κB Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound. In this pathway, stimuli such as lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Research suggests that this compound interferes with this cascade, leading to a reduction in the production of inflammatory mediators.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IKK_complex->IkB leads to degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds This compound This compound This compound->IKK_complex inhibits Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

Experimental Workflow for Evaluating this compound Efficacy

The diagram below outlines a typical experimental workflow for assessing the antibacterial and anti-inflammatory efficacy of this compound.

Experimental_Workflow MIC_determination MIC Determination (Broth Microdilution) Cell_culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_stimulation LPS Stimulation Cell_culture->LPS_stimulation Tylosin_treatment_vitro This compound Treatment LPS_stimulation->Tylosin_treatment_vitro Cytokine_analysis_vitro Cytokine Analysis (ELISA) Tylosin_treatment_vitro->Cytokine_analysis_vitro Animal_model Animal Model (e.g., Pigs, Chickens) Experimental_infection Experimental Infection (e.g., Mycoplasma) Animal_model->Experimental_infection Tylosin_treatment_vivo This compound Treatment (In-feed or Water) Experimental_infection->Tylosin_treatment_vivo Clinical_scoring Clinical Scoring Tylosin_treatment_vivo->Clinical_scoring Pathological_evaluation Pathological Evaluation (Lung Lesion Scoring) Tylosin_treatment_vivo->Pathological_evaluation Serum_collection Serum Collection Tylosin_treatment_vivo->Serum_collection Cytokine_analysis_vivo Cytokine Analysis (ELISA) Serum_collection->Cytokine_analysis_vivo

Caption: Workflow for evaluating this compound's antibacterial and anti-inflammatory effects.

References

Tylosin vs. The New Guard: A Comparative Guide to Antibiotic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The macrolide antibiotic Tylosin has long been a cornerstone in veterinary medicine for combating Gram-positive bacterial and Mycoplasma infections. However, the continuous evolution of antimicrobial resistance necessitates a forward-looking approach to antibiotic stewardship and the exploration of novel therapeutic candidates. This guide provides an objective comparison of this compound's performance against a new generation of antibiotics, supported by experimental data, to aid researchers and drug development professionals in their ongoing efforts to address critical challenges in animal health.

Introduction to the Contenders

This comparison focuses on this compound and several novel antibiotic candidates that have emerged as potential alternatives or successors. These candidates include newer-generation macrolides and a fluoroquinolone, each with distinct pharmacological profiles.

  • This compound: A 16-membered macrolide antibiotic produced by Streptomyces fradiae. It has been widely used for decades to treat respiratory and enteric infections in livestock and companion animals.[1][2]

  • Novel Macrolides (Gamithromycin, Tulathromycin, Tildipirosin, Tylvalosin): These semi-synthetic derivatives of older macrolides have been engineered for improved pharmacokinetic properties and, in some cases, enhanced potency against specific pathogens.[3][4]

  • Pradofloxacin: A third-generation fluoroquinolone developed for veterinary use, exhibiting a broad spectrum of activity that includes Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action: A Tale of Two Targets

The primary mechanism of action for macrolides, including this compound and its novel counterparts, is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, effectively halting the production of essential proteins and leading to a bacteriostatic effect. While sharing this fundamental mechanism, subtle differences in their binding affinity and interaction with the ribosome can influence their spectrum and potency.

In contrast, Pradofloxacin employs a different strategy. As a fluoroquinolone, it targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting their function, Pradofloxacin induces lethal breaks in the bacterial chromosome, resulting in a bactericidal effect.

Visualizing the Pathways

Figure 1: Mechanism of Action of Macrolide Antibiotics.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center Exit_Tunnel Nascent Peptide Exit Tunnel Macrolide This compound & Novel Macrolides Macrolide->50S_Subunit Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Macrolide->Protein_Synthesis_Inhibition Leads to Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Figure 2: Mechanism of Action of Pradofloxacin.

Pradofloxacin_Mechanism Pradofloxacin Pradofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Pradofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Pradofloxacin->Topoisomerase_IV Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication & Repair DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition Bactericidal_Effect Bactericidal Effect DNA_Replication_Inhibition->Bactericidal_Effect

Comparative In Vitro Activity: A Quantitative Look at Potency

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound and the novel antibiotic candidates against key Gram-positive bacteria and Mycoplasma species of veterinary importance. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria

AntibioticStaphylococcus aureusStreptococcus suisEnterococcus faecalis
This compound 0.5 - >1280.12 - 641 - >128
Gamithromycin 1 - 80.25 - 4>128
Tulathromycin 2 - 160.5 - 8>128
Tildipirosin 1 - 160.5 - 8>128
Tylvalosin 0.5 - 40.12 - 21 - 16
Pradofloxacin 0.015 - 0.250.03 - 0.50.12 - 2

Data compiled from multiple sources. Ranges may vary based on specific strains and testing methodologies.

Table 2: Comparative MIC Values (µg/mL) Against Mycoplasma Species

AntibioticMycoplasma bovisMycoplasma hyopneumoniaeMycoplasma gallisepticum
This compound 1 - 20.016/0.060.004 - 4
Gamithromycin 8 - 160.06/0.50.125 - 1
Tulathromycin 0.25 - 256≤0.001/0.0040.06 - 0.5
Tildipirosin 4 - 8≤40.125 - 1
Tylvalosin 0.5 - 2≤0.0390.0488
Pradofloxacin 0.06 - 10.125 - 0.50.25 - 1

Data compiled from multiple sources. MIC values for M. hyopneumoniae are presented as MIC₅₀/MIC₉₀ where available.

Experimental Protocols: Ensuring Methodological Rigor

The determination of in vitro antibiotic efficacy relies on standardized and reproducible experimental protocols. The following outlines the general methodology for Minimum Inhibitory Concentration (MIC) testing as a key benchmark for performance.

Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

This method is a standard for determining the MIC of an antimicrobial agent against a specific bacterium.

Figure 3: Experimental Workflow for MIC Determination.

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plates with Bacteria and Antibiotics Prepare_Inoculum->Inoculate_Plates Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate Incubate Plates (e.g., 35-37°C for 18-24h) Inoculate_Plates->Incubate Read_Results Read Results: Observe for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

Safety Operating Guide

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Tylosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Tylosin, a macrolide antibiotic, adherence to strict safety protocols is crucial to prevent potential health hazards, including allergic skin reactions, respiratory sensitization, and eye irritation.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research setting.

Personal Protective Equipment (PPE) for Handling this compound

The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended protective gear when working with this compound.

PPE CategorySpecificationRationale
Hand Protection Impervious or chemical-resistant gloves.Prevents skin contact, which can cause allergic reactions or rash.
Eye Protection Safety glasses with side shields or goggles.Protects against eye irritation from this compound powder.
Body Protection Long-sleeved clothing or a lab coat. For extensive handling, impermeable body covering may be necessary.Minimizes the risk of skin contact with the substance.
Respiratory Protection Generally not required under normal use with adequate ventilation. In cases of inadequate ventilation, large-scale use, or spills, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.Avoids inhalation of dust, which may lead to allergy or asthma-like symptoms.

Operational and Disposal Plans: A Step-by-Step Guide

To ensure both personnel safety and environmental protection, a clear, step-by-step plan for the handling and disposal of this compound is essential.

Workflow for Handling this compound

The following diagram outlines the procedural flow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Prepare a well-ventilated work area gather_ppe 2. Assemble all required PPE prep_area->gather_ppe don_ppe 3. Put on PPE: lab coat, gloves, and eye protection gather_ppe->don_ppe weigh_handle 4. Carefully weigh and handle this compound, avoiding dust generation don_ppe->weigh_handle use_hood 5. Use a fume hood or ventilated enclosure for open handling weigh_handle->use_hood decontaminate 6. Decontaminate work surfaces use_hood->decontaminate doff_ppe 7. Remove PPE in the correct order decontaminate->doff_ppe wash_hands 8. Wash hands thoroughly with soap and water doff_ppe->wash_hands

Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan for this compound Waste

Proper disposal of this compound is critical to prevent environmental contamination, as it is very toxic to aquatic life.

For Spills:

  • Minor Spills:

    • Avoid breathing in dust.

    • Wear appropriate PPE (gloves, safety glasses, and a dust respirator).

    • Use dry clean-up procedures to avoid generating dust.

    • Vacuum or sweep up the material and place it in a sealed, labeled container for disposal.

  • Major Spills:

    • Alert personnel in the area and emergency responders.

    • Wear respiratory protection in addition to other PPE.

    • Contain the spillage to prevent it from entering drains or water courses.

    • Collect the material using dry methods and place it in sealed containers for disposal.

For Unused Product and Contaminated Materials:

  • Do not dispose of this compound down the sink or toilet.

  • If a community drug "take-back" program is available, utilize this option for disposal.

  • In the absence of a take-back program, mix the this compound powder with an undesirable substance such as coffee grounds or cat litter. This makes it unappealing to children and animals.

  • Place the mixture in a sealed plastic bag or other sealable container before disposing of it in the trash.

  • All disposals must be in accordance with local, regional, national, and international regulations.

By implementing these safety measures and following the outlined procedures, research facilities can significantly mitigate the risks associated with handling this compound, ensuring the well-being of their personnel and the surrounding environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tylosin
Reactant of Route 2
Tylosin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.